Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
Description
The exact mass of the compound this compound is 1220.59382053 g/mol and the complexity rating of the compound is 2500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H80N16O16/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60)/t31-,37-,38-,39-,40-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVNTQEXXMHSL-XKDADYKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H80N16O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, a valuable tool in the study of metalloproteinase activity.
Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET). This peptide, also known as FS-6, is a quenched fluorescent substrate designed for the real-time quantification of enzymatic activity, particularly for Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor Converting Enzyme (TACE), also known as ADAM17.[1][2]
The peptide incorporates two key modifications:
-
A Fluorophore: 7-methoxycoumarin-4-acetyl (Mca)
-
A Quencher: N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dap(Dnp))
In its intact state, the close proximity of the Dap(Dnp) quencher to the Mca fluorophore results in the suppression of fluorescence. Enzymatic cleavage of the peptide at the Gly-Leu bond separates the fluorophore from the quencher.[1][3] This separation abrogates the FRET effect, leading to a quantifiable increase in fluorescence intensity. The substrate's excitation and emission maxima are approximately 325-328 nm and 393-420 nm, respectively.[3][4]
The following diagram illustrates this mechanism:
Quantitative Data: Enzyme Specificity and Kinetics
This compound is a broad-spectrum substrate for several metalloproteinases. It exhibits enhanced specificity constants (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) as compared to the shorter, related substrate FS-1.[1][5] The specificity for gelatinases and matrilysin remains high.[1][5] This substrate is also effectively cleaved by TACE.[1]
The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various metalloproteinases.
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Km (µM) |
| TACE (ADAM17) | 0.8 x 10⁶ | Not Reported |
| MMP-1 (Collagenase-1) | Not Reported | 27.5 |
| MMP-8 (Collagenase-2) | Not Reported | Not Reported |
| MMP-13 (Collagenase-3) | Not Reported | 5.2 |
| MMP-14 (MT1-MMP) | Not Reported | 7.9 |
Note: The kcat/Km for TACE is reported to be up to twofold higher than for standard substrates. The specificity constant (kcat/Km) of this substrate for collagenases (MMP-1, MMP-8, MMP-13) is increased two- to ninefold and for MT1-MMP (MMP-14) threefold, as compared to the shorter substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1).[1]
Experimental Protocols
The following provides a detailed methodology for a typical enzyme kinetic assay using this compound.
Materials and Reagents
-
This compound substrate
-
Purified recombinant enzyme (e.g., MMP-1, TACE)
-
Assay Buffer: 0.1 M Tris, 0.1 M NaCl, 10 mM CaCl₂, pH 7.5
-
Deionized water
-
DMSO (for initial substrate solubilization)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm.
Stock Solution Preparation
-
Substrate Stock: Dissolve the this compound peptide in DMSO to a concentration of 1-10 mM. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The substrate is fully water-soluble, allowing for dilution in aqueous buffers for the working solution.[1]
-
Enzyme Stock: Prepare a stock solution of the purified enzyme in an appropriate buffer (as recommended by the supplier) at a concentration suitable for further dilution.
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentrations for the assay. A typical starting concentration is 10 µM.
-
Dilute the enzyme stock solution in Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course.
-
-
Assay Setup:
-
Pipette 50 µL of the substrate working solution into the wells of a 96-well black microplate.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the substrate to equilibrate to the assay temperature.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
The catalytic efficiency (kcat/Km) can be calculated from these parameters.
-
The following diagram outlines the experimental workflow:
References
An In-depth Technical Guide to Mca-KPLGL-Dap(Dnp)-AR-NH2 for Metalloproteinase Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate, Mca-KPLGL-Dap(Dnp)-AR-NH2, a valuable tool for the study of Matrix Metalloproteinases (MMPs) and related enzymes. We will delve into its principle of action, biochemical properties, enzymatic specificity, and provide detailed experimental protocols for its use in research.
Principle of Action: Förster Resonance Energy Transfer (FRET)
Mca-KPLGL-Dap(Dnp)-AR-NH2 is an intramolecularly quenched fluorogenic peptide substrate that operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).
In its intact state, the close proximity of the Mca and Dnp moieties allows for efficient FRET. The energy from the excited Mca fluorophore is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission. Upon enzymatic cleavage of the peptide backbone by a metalloproteinase, the Mca and Dnp groups are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence of the Mca group, which can be monitored in real-time to determine enzyme activity. The primary cleavage site for many MMPs is the Gly-Leu bond within the peptide sequence.
Biochemical and Physical Properties
Mca-KPLGL-Dap(Dnp)-AR-NH2 is a synthetic peptide with well-defined chemical and physical characteristics, making it a reliable reagent for quantitative enzymatic assays.
| Property | Value | Reference |
| Full Name | (7-Methoxycoumarin-4-yl)acetyl-L-lysyl-L-prolyl-L-leucylglycyl-L-leucyl-N3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl-L-alanyl-L-argininamide | [1][2] |
| Molecular Formula | C55H80N16O16 | [1] |
| Molecular Weight | 1221.3 g/mol | [1] |
| Excitation Maximum (λex) | 325 - 328 nm | [1][2] |
| Emission Maximum (λem) | 393 - 420 nm | [1][2] |
| Solubility | Water soluble | [1] |
| Storage | Store at -20°C, protect from light. | [1] |
Enzymatic Specificity and Kinetics
Mca-KPLGL-Dap(Dnp)-AR-NH2 is a broad-spectrum substrate for a variety of metalloproteinases. The addition of a lysine residue at the N-terminus enhances its properties as a substrate for several MMPs compared to its precursor, Mca-PLGL-Dap(Dnp)-AR-NH2.[1]
Substrate Specificity
The substrate is known to be cleaved by the following enzymes:
| Enzyme Family | Specific Enzymes |
| Matrix Metalloproteinases (MMPs) | MMP-1 (Interstitial Collagenase), MMP-2 (Gelatinase-A), MMP-7 (Matrilysin), MMP-8 (Neutrophil Collagenase), MMP-9 (Gelatinase-B), MMP-12 (Macrophage Elastase), MMP-13 (Collagenase-3), MMP-14 (MT1-MMP), MMP-15 (MT2-MMP), MMP-16 (MT3-MMP), MMP-17 (MT4-MMP) |
| A Disintegrin and Metalloproteinases (ADAMs) | ADAM10, ADAM17 (TACE) |
It is important to note that this substrate is cleaved very poorly by neutrophil elastase and not at all by trypsin.[1]
Kinetic Parameters
The efficiency of cleavage by different metalloproteinases is best described by the specificity constant (kcat/Km). The following table summarizes the available kinetic data for Mca-KPLGL-Dap(Dnp)-AR-NH2 (also referred to as FS-6 in some literature).
| Enzyme | kcat/Km (M-1s-1) | Km (µM) | Reference |
| MMP-1 | 1.1 x 106 | 5.2 | [1] |
| MMP-8 | 1.0 x 105 | - | [1] |
| MMP-13 | 1.3 x 106 | - | [1] |
| MMP-14 (MT1-MMP) | 1.2 x 106 | 7.9 | [1] |
| ADAM17 (TACE) | 0.8 x 106 | - | [1] |
Experimental Protocols
The following is a generalized protocol for a continuous kinetic assay of MMP activity using Mca-KPLGL-Dap(Dnp)-AR-NH2. This protocol can be adapted for use in a 96-well plate format for higher throughput screening.
Materials
-
Mca-KPLGL-Dap(Dnp)-AR-NH2 substrate
-
Recombinant active MMP of interest
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35
-
Inhibitor (optional, for control experiments)
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow
Step-by-Step Protocol
-
Prepare a stock solution of the substrate: Dissolve Mca-KPLGL-Dap(Dnp)-AR-NH2 in water or DMSO to a final concentration of 1 mM. Store this stock solution at -20°C.
-
Prepare the assay buffer: Prepare the Tris-HCl buffer as described in the materials section.
-
Activate the MMP: If using a pro-MMP, activate it according to the manufacturer's instructions. This often involves incubation with APMA (4-aminophenylmercuric acetate).
-
Prepare the reaction mixture: In a 96-well plate, add the assay buffer and the desired concentration of active MMP. If testing inhibitors, add them to the wells at this stage and pre-incubate with the enzyme for a specified time.
-
Initiate the reaction: Add the substrate to each well to a final concentration typically in the range of 1-10 µM. The optimal substrate concentration should be determined empirically and is ideally around the Km value for the enzyme of interest.
-
Monitor fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm. Collect data every 1-2 minutes for a period of 30-60 minutes.
-
Data analysis:
-
Plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Applications in Research and Drug Development
The robust and sensitive nature of the Mca-KPLGL-Dap(Dnp)-AR-NH2 substrate makes it a valuable tool in several research areas:
-
Enzyme Kinetics and Characterization: Detailed studies of the kinetic properties of various metalloproteinases.
-
High-Throughput Screening (HTS) for Inhibitors: The assay's suitability for a microplate format makes it ideal for screening large compound libraries for potential MMP inhibitors.
-
Drug Discovery and Development: Characterizing the potency and selectivity of novel drug candidates targeting metalloproteinases.
-
Analysis of Biological Samples: Quantifying metalloproteinase activity in complex biological samples such as cell culture supernatants, tissue homogenates, and bodily fluids.
Conclusion
Mca-KPLGL-Dap(Dnp)-AR-NH2 is a highly sensitive and versatile fluorogenic substrate for a broad range of metalloproteinases. Its improved kinetic properties, water solubility, and the well-characterized FRET-based mechanism of action make it an indispensable tool for researchers in academia and the pharmaceutical industry who are investigating the roles of MMPs and related enzymes in health and disease. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this substrate in your research endeavors.
References
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 substrate specificity
An In-depth Guide to the Fluorogenic Substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, a widely used tool for the sensitive and continuous assay of various matrix metalloproteinases (MMPs) and related enzymes. This document details the substrate's principle of action, enzyme specificity, quantitative kinetic data, and a representative experimental protocol.
Introduction and Principle of Action
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, also referred to as FS-6, is a highly sensitive, fluorogenic peptide substrate designed for the real-time quantification of enzymatic activity, particularly for MMPs.[1][2] Its design is based on the principle of Förster Resonance Energy Transfer (FRET).
The peptide incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), at its N-terminus and a quenching moiety, 2,4-dinitrophenyl (Dnp), on the side chain of a diaminopropionic acid (Dap) residue.[3][4] In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Mca group. Enzymatic cleavage of the peptide, typically at the Gly-Leu bond, separates the fluorophore from the quencher.[5][6] This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis. The excitation and emission maxima for the liberated Mca group are approximately 325-328 nm and 393-420 nm, respectively.[1][7][8][9]
This substrate is an elongated version of a previous peptide, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-1), with an added N-terminal lysine residue. This modification results in improved substrate properties and increased specificity constants for several key proteases.[10][11]
Enzyme Specificity and Quantitative Kinetics
This substrate exhibits broad specificity for matrix metalloproteinases. The addition of the N-terminal lysine in FS-6 enhances its specificity constant (kcat/Km) for several MMPs compared to its predecessor (FS-1). It shows significant activity with collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), matrilysin (MMP-7), and membrane-type 1 MMP (MT1-MMP/MMP-14).[3][4][10][11]
Notably, the substrate is also efficiently cleaved by Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17), a member of the ADAM (A Disintegrin and Metalloproteinase) family.[10] The substrate is reported to be poorly cleaved by neutrophil elastase and not at all by trypsin.[3][4]
The following table summarizes the specificity constants (kcat/Km) for the hydrolysis of the substrate by various human MMPs and TACE, as reported by Neumann et al. (2004).
| Enzyme | Common Name | Class | kcat/Km (x 10⁶ M⁻¹s⁻¹) |
| MMP-1 | Interstitial Collagenase | Collagenase | 0.25 |
| MMP-8 | Neutrophil Collagenase | Collagenase | 1.1 |
| MMP-13 | Collagenase 3 | Collagenase | 1.6 |
| MMP-14 | MT1-MMP | Membrane-Type | 0.8 |
| MMP-2 | Gelatinase A | Gelatinase | 0.63 |
| MMP-9 | Gelatinase B | Gelatinase | 0.3 |
| MMP-7 | Matrilysin | Matrilysin | 0.17 |
| TACE | ADAM17 | ADAM | 0.8 |
| Data sourced from Neumann U, et al. Anal Biochem. 2004 May 15;328(2):166-73.[10] |
Detailed Experimental Protocol
The following is a representative protocol for a continuous fluorometric assay to determine protease activity using Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂. This protocol is based on the methodology described in the characterization of this substrate.
A. Required Reagents and Buffers:
-
Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 10 mM CaCl₂, 0.005% Brij-35, pH 7.5.
-
Substrate Stock Solution: Dissolve the peptide substrate in DMSO to a concentration of 10 mM. Store at -20°C or -80°C in aliquots.[12]
-
Enzyme Solution: Purified, active enzyme of interest, diluted to the desired working concentration in Assay Buffer. The final concentration should be determined empirically but is often in the low nanomolar to picomolar range.
-
Inhibitor (Optional): A known inhibitor for the enzyme class (e.g., EDTA for metalloproteinases) for control experiments.
B. Assay Procedure:
-
Preparation: Prepare the working Substrate Solution by diluting the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Reaction Setup: In a 96-well microplate suitable for fluorescence measurements, add the components in the following order:
-
Assay Buffer to bring the final volume to 200 µL.
-
Enzyme solution (e.g., 20 µL).
-
For control wells, add buffer instead of enzyme or add a specific inhibitor (e.g., EDTA to a final concentration of 10 mM).
-
-
Initiation: Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C). Initiate the enzymatic reaction by adding the substrate working solution (e.g., 20 µL) to each well.
-
Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time.
-
Excitation Wavelength: ~325 nm
-
Emission Wavelength: ~393 nm
-
Kinetics: Record data every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line corresponds to the rate of substrate cleavage (in RFU/min).
-
Convert the rate from RFU/min to M/s using a standard curve generated with a known concentration of the free Mca fluorophore.
-
Calculate kinetic parameters (Km and kcat) by measuring reaction velocities over a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Biological Relevance and Associated Pathways
The enzymes targeted by this substrate, primarily MMPs and TACE, are critical regulators of the extracellular matrix and cell signaling. They are implicated in a wide range of physiological and pathological processes, including tissue remodeling, wound healing, inflammation, angiogenesis, and cancer metastasis.[10] For instance, collagenases (MMP-1, -8, -13) degrade fibrillar collagens, a key step in tissue turnover and invasion, while gelatinases (MMP-2, -9) degrade type IV collagen, a major component of basement membranes. TACE (ADAM17) is known for its role in "shedding" cell surface proteins, including the precursor of the inflammatory cytokine TNF-α.
The dysregulation of these proteases is a hallmark of many diseases, making them important targets for drug development. This substrate serves as a vital tool for screening potential inhibitors and characterizing their potency and mechanism of action in a high-throughput format.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the Protease Targets of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the proteases targeted by the fluorogenic substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, commonly known as FS-6. This substrate is a valuable tool for the real-time quantification of enzymatic activity, particularly within the Matrix Metalloproteinase (MMP) family. This document details the substrate's specificity, provides comprehensive experimental protocols for its use, and illustrates the key signaling pathways in which its target proteases are involved.
Introduction to the Substrate
This compound is an internally quenched fluorescent peptide designed for the sensitive measurement of protease activity.[1][2][3] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] The peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quenching acceptor, N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dap(Dnp)), within the sequence.
In its intact state, the proximity of the Dnp quencher to the Mca fluorophore suppresses fluorescence. Proteolytic cleavage at the Gly-Leu scissile bond separates the donor from the quencher, leading to a quantifiable increase in fluorescence intensity (Excitation: ~325 nm, Emission: ~393 nm).[1][2]
This substrate, FS-6, is an elongated version of a widely used MMP substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1). The N-terminal extension with a lysine residue in FS-6 enhances its specificity constants for several key proteases.[3]
Target Proteases and Quantitative Kinetics
FS-6 is a broad-spectrum substrate for various Matrix Metalloproteinases and is also cleaved by Tumor Necrosis Factor Converting Enzyme (TACE/ADAM17). Its primary targets include collagenases, gelatinases, and membrane-type MMPs. The addition of the N-terminal lysine in FS-6 significantly increases the specificity constant (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) compared to its precursor, FS-1, while maintaining high reactivity with gelatinases.[3]
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic data for the hydrolysis of FS-6 and, for comparison, FS-1 by various metalloproteinases.
| Enzyme | Substrate | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Collagenases | ||||
| MMP-1 (Fibroblast Collagenase) | FS-6 | 27.5 | 1.1 x 10⁵ | [1] |
| MMP-8 (Neutrophil Collagenase) | FS-6 | - | 1.8 x 10⁶ | [3] |
| MMP-13 (Collagenase-3) | FS-6 | 5.2 | 1.1 x 10⁶ | [1] |
| Gelatinases | ||||
| MMP-2 (Gelatinase-A) | FS-1 | - | 6.3 x 10⁵ | [5] |
| Stromelysins | ||||
| MMP-7 (Matrilysin) | FS-1 | - | 1.7 x 10⁵ | [5] |
| Membrane-Type MMPs | ||||
| MMP-14 (MT1-MMP) | FS-6 | 7.9 | 4.7 x 10⁵ | [1] |
| ADAMs Family | ||||
| TACE (ADAM17) | FS-6 | - | 0.8 x 10⁶ | [3] |
Note: Data is primarily sourced from Neumann et al., 2004.[3] Km values for some enzymes were not determined where enzyme concentrations were extrapolated.
Experimental Protocols
This section provides a detailed methodology for a continuous, fluorometric assay of MMP activity using FS-6.
Reagent Preparation
-
Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 10 mM CaCl₂, pH 7.5.
-
Preparation Note: Prepare a 1 M Tris-HCl stock at pH 7.5. Autoclave and store at 4°C. Prepare the final buffer using sterile, nuclease-free water. Calcium is essential for MMP activity.
-
-
Substrate Stock Solution (FS-6): 10 mM in Dimethyl Sulfoxide (DMSO).
-
Preparation Note: The substrate is soluble in DMSO.[1] Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Solution: Recombinant active MMPs diluted to the desired concentration in Assay Buffer.
-
Preparation Note: The optimal enzyme concentration depends on its activity and should be determined empirically. A concentration in the low nanomolar range is a good starting point. Prepare fresh dilutions before each experiment.
-
-
Inhibitor Stock Solution (Optional): A broad-spectrum MMP inhibitor (e.g., EDTA at 0.5 M in water, pH 8.0) for control experiments.
Assay Procedure
-
Prepare Working Substrate Solution: Dilute the 10 mM FS-6 stock solution in Assay Buffer to a final concentration of 10 µM. The optimal substrate concentration is typically near its Km value.
-
Set up the Reaction Plate:
-
Use an opaque 96-well microplate to minimize background fluorescence.
-
Add 50 µL of Assay Buffer to blank wells (no enzyme, no substrate).
-
Add 50 µL of the 10 µM substrate working solution to negative control wells (substrate, no enzyme).
-
Add 25 µL of the 10 µM substrate working solution to the experimental and positive control wells.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature before adding the substrate.
-
-
Initiate the Reaction:
-
Add 25 µL of the diluted enzyme solution to the experimental and positive control wells. The final volume in all wells should be 50 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.
-
Collect data kinetically, with readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis
-
Subtract Background: Subtract the fluorescence readings of the blank wells from all other readings.
-
Determine the Rate of Hydrolysis: Plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Calculate Enzyme Activity: Convert the rate of fluorescence increase (in RFU/min) to the rate of substrate cleavage (in moles/min) using a standard curve generated with a known concentration of the free Mca fluorophore.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for MMP activity assay using FS-6 substrate.
Signaling Pathway Diagrams
The proteases targeted by FS-6 are critical regulators of the extracellular matrix and are implicated in numerous signaling pathways relevant to development, wound healing, and diseases like cancer.
MMP-1 (Collagenase-1) Signaling
MMP-1 is an interstitial collagenase that degrades fibrillar collagens. Its expression is often upregulated in cancer, where it promotes tumor invasion and metastasis.[6] MMP-1 can activate Protease-Activated Receptor-1 (PAR-1), initiating downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn promotes the expression of pro-angiogenic genes.[7]
Caption: Simplified MMP-1 signaling cascade via PAR-1 activation.
MMP-8 (Neutrophil Collagenase) Signaling
MMP-8, or neutrophil collagenase, is primarily stored in neutrophils and released during inflammation.[8] While it degrades type I, II, and III collagens, it can also have complex, sometimes tumor-suppressive, roles.[9] MMP-8 can influence the expression of pro-inflammatory cytokines like IL-6 and IL-8, potentially through pathways involving NF-κB and protease-activated receptors.[9][10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMP-8 (Matrix metalloproteinase-8) | BioVendor R&D [biovendor.com]
- 9. Matrix Metalloproteinase 8 (Collagenase 2) Induces the Expression of Interleukins 6 and 8 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP8 - Wikipedia [en.wikipedia.org]
The Fluorogenic Peptide Substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂: A Technical Guide for Researchers
An in-depth examination of the chemical structure, mechanism of action, and applications of a highly sensitive fluorogenic substrate for matrix metalloproteinase activity.
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, a valuable tool for researchers, scientists, and drug development professionals investigating the activity of matrix metalloproteinases (MMPs) and related enzymes. This document details its chemical properties, mechanism of action, and provides a representative experimental protocol for its use in enzymatic assays.
Chemical Structure and Properties
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, also known by its synonym FS-6, is a synthetic octapeptide with a specific amino acid sequence designed for high sensitivity and improved specificity towards certain MMPs.[1][2][3] The peptide backbone consists of Lysine, Proline, Leucine, Glycine, Leucine, Diaminopropionic acid, Alanine, and Arginine.
The key features of its chemical structure are the N-terminal fluorescent reporter group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-Dinitrophenyl (Dnp), attached to the side chain of the Diaminopropionic acid (Dap) residue.[1][4] The C-terminus is amidated (NH₂).
| Property | Value | Reference |
| Molecular Formula | C₅₅H₈₀N₁₆O₁₆ | [5][6] |
| Molecular Weight | 1221.34 g/mol | [5][6] |
| Synonyms | FS-6, Mca-KPLGL-Dap(Dnp)-AR-NH₂ | [1][2][3][6] |
| Excitation Wavelength (λex) | 325 - 328 nm | [1][3][7] |
| Emission Wavelength (λem) | 393 - 420 nm | [3][7] |
| Solubility | Water soluble | [2] |
| Storage | Store at -20°C, protect from light. |
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[8] In the intact peptide, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca group is excited by light at its excitation wavelength, the energy is non-radiatively transferred to the Dnp quencher, effectively suppressing the fluorescence emission of the Mca group.
Matrix metalloproteinases recognize and cleave the Gly-Leu peptide bond within the substrate. This cleavage separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca group can now emit its characteristic fluorescence upon excitation, leading to a detectable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of the MMP.
Figure 1. Mechanism of the fluorogenic substrate.
Substrate Specificity and Kinetic Data
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6) is an elongated version of the commonly used MMP substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1). This N-terminal extension with a Lysine residue results in improved substrate properties, particularly higher specificity constants (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14).[1][2][9] The specificity constant for these enzymes is increased by a factor of two to nine compared to FS-1.[2][9] This substrate is also effectively cleaved by tumor necrosis factor-α converting enzyme (TACE/ADAM17).[2]
The following table summarizes the reported specificity constants for the hydrolysis of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ by various MMPs and TACE.
| Enzyme | Common Name | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-1 | Collagenase-1 | 1.8 x 10⁶ | [2] |
| MMP-8 | Collagenase-2 | 4.5 x 10⁶ | [2] |
| MMP-13 | Collagenase-3 | 2.7 x 10⁶ | [2] |
| MMP-14 | MT1-MMP | 1.5 x 10⁶ | [2] |
| MMP-2 | Gelatinase A | 0.9 x 10⁶ | [2] |
| MMP-9 | Gelatinase B | 0.5 x 10⁶ | [2] |
| MMP-7 | Matrilysin | 0.3 x 10⁶ | [2] |
| TACE | ADAM17 | 0.8 x 10⁶ | [2] |
Experimental Protocols
The following is a representative protocol for a continuous fluorometric assay of MMP activity using Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂. The optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined experimentally for each specific application.
Materials and Reagents
-
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ substrate
-
Recombinant active MMP enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
Inhibitor (optional, for control experiments), e.g., EDTA
-
DMSO (for dissolving substrate and inhibitor)
-
Microplate reader capable of excitation at ~328 nm and emission at ~393 nm
-
96-well black microplates
Preparation of Solutions
-
Substrate Stock Solution: Dissolve Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ in DMSO to a concentration of 1-10 mM. Store in aliquots at -20°C.
-
Enzyme Solution: Dilute the active MMP enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined by titration to ensure a linear reaction rate over the desired time course.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
Assay Procedure
-
To each well of a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme Solution (or buffer for no-enzyme control)
-
Inhibitor or vehicle (DMSO)
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding the Working Substrate Solution to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.
Data Analysis
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The enzyme activity can be expressed as the change in fluorescence units per unit time.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
Figure 2. General workflow for an MMP activity assay.
Application in Signaling Pathway Analysis
MMPs play a crucial role in various physiological and pathological processes, including tissue remodeling, cell migration, and cancer metastasis, by degrading components of the extracellular matrix (ECM) and processing signaling molecules. The activity of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ can be used to measure the activity of specific MMPs within complex biological samples, providing insights into their role in signaling pathways. For example, in pathways involving inflammation and tissue degradation, the upregulation of MMPs can be quantified using this substrate.
Figure 3. Role of MMPs in a representative signaling pathway.
Conclusion
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is a highly sensitive and specific fluorogenic substrate for the real-time quantification of collagenase and other MMP activities. Its improved kinetic properties make it a superior choice for many research applications. This technical guide provides the foundational knowledge for its effective use in the laboratory, from understanding its chemical basis to its practical application in enzymatic assays and the study of complex biological signaling pathways.
References
- 1. Development of a fluorescence resonance energy transfer assay for monitoring bacterial collagenase triple-helical peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 for Fluorometric Matrix Metalloproteinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, a sensitive tool for the real-time quantification of Matrix Metalloproteinase (MMP) activity. This document outlines its spectral properties, a detailed experimental protocol for its use in enzyme kinetics, and the relevant biological pathways.
Introduction
This compound is a highly specific and sensitive substrate for a variety of Matrix Metalloproteinases (MMPs), including collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9), as well as Tumor Necrosis Factor-α Converting Enzyme (TACE). Its utility lies in the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group. Enzymatic cleavage at the Gly-Leu bond separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence. This substrate's high water solubility makes it suitable for a range of in vitro and cell-based assays.
Data Presentation
The spectral and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 325 - 328 nm | [1][2] |
| Emission Wavelength (λem) | 393 - 420 nm | [1][2] |
| Molecular Formula | C55H80N16O16 | MedChemExpress |
| Molecular Weight | 1221.32 g/mol | MedChemExpress |
| Cleavage Site | Gly-Leu | Echelon Biosciences |
| Fluorophore | Mca ((7-Methoxycoumarin-4-yl)acetyl) | Cayman Chemical |
| Quencher | Dnp (2,4-Dinitrophenyl) | Cayman Chemical |
Experimental Protocols
This section provides a detailed methodology for a standard MMP activity assay using this compound.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35. Store at 4°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in light-protected aliquots at -20°C.
-
Enzyme Solution: Reconstitute the desired MMP (e.g., MMP-2) in assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
(Optional) Pro-MMP Activation: To activate latent MMPs, pre-incubate the pro-MMP with 1 mM 4-aminophenylmercuric acetate (APMA) in assay buffer for 1-3 hours at 37°C.
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the Substrate Stock Solution in Assay Buffer to a final concentration of 10 µM.
-
Dilute the active MMP enzyme in Assay Buffer to the desired working concentration (e.g., 1-10 nM).
-
-
Assay Setup:
-
Perform the assay in a 96-well, black, flat-bottom plate to minimize background fluorescence.
-
Add 50 µL of the appropriate controls or test compounds (e.g., inhibitors) to the wells.
-
Add 50 µL of the diluted enzyme solution to each well.
-
For a negative control, add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Initiate the Reaction:
-
Add 100 µL of the 10 µM substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
For kinetic analysis, record the fluorescence every 1-5 minutes for 30-60 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in seconds or minutes).
-
The initial velocity (V₀) of the reaction is the initial linear slope of this curve (ΔRFU/Δt).
-
-
Convert RFU to Moles of Substrate Cleaved:
-
To convert the rate from RFU/min to moles/min, a calibration curve must be generated using a known concentration of the free Mca fluorophore.
-
-
Determine Enzyme Activity:
-
Enzyme activity can be calculated using the following formula: Activity (mol/min) = (V₀ * V) / (ε * l) Where:
-
V₀ is the initial velocity in absorbance units per minute.
-
V is the final reaction volume in liters.
-
ε is the molar extinction coefficient of the free Mca fluorophore.
-
l is the path length of the cuvette or well in cm.
-
-
Visualizations
Enzymatic Cleavage of the FRET Substrate
Caption: Enzymatic cleavage of the FRET substrate by MMPs.
Simplified MMP-2 Activation and Signaling Pathway
Caption: Simplified signaling pathway of MMP-2 activation and its role in ECM degradation.
References
In-Depth Technical Guide: Kinetic Analysis of MMP-13 with the Fluorogenic Substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic properties of the fluorogenic peptide substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 when used with Matrix Metalloproteinase-13 (MMP-13). This document details the substrate's kinetic parameters, a step-by-step protocol for determining its Michaelis-Menten constant (Km), and an exploration of the key signaling pathways that regulate MMP-13 activity.
Quantitative Data Summary
The kinetic parameters of this compound for MMP-13 and other related MMPs are summarized below. This substrate, also known as FS-6, is a quenched fluorescent peptide that allows for real-time quantification of MMP enzymatic activity.[1] Cleavage of the Gly-Leu bond by the enzyme separates the fluorescent donor (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.
| Enzyme | Km (μM) | Notes |
| MMP-13 | 5.2 | |
| MMP-1 | 27.5 | |
| MMP-14 | 7.9 |
Experimental Protocol: Determination of the Michaelis-Menten Constant (Km)
This protocol outlines the determination of the Km value for the hydrolysis of this compound by MMP-13 using a continuous fluorometric assay. The method is based on the principles of Michaelis-Menten kinetics, where the initial reaction velocity is measured at various substrate concentrations.
Materials:
-
Recombinant human MMP-13 (activated)
-
This compound (FS-6)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the activated MMP-13 enzyme to a working concentration in cold assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare a series of substrate dilutions in assay buffer. The final concentrations should span a range of approximately 0.1 to 10 times the expected Km value (e.g., 0.5 µM to 50 µM).
-
-
Enzyme Assay:
-
To each well of the 96-well plate, add the appropriate volume of each substrate dilution.
-
Initiate the enzymatic reaction by adding the diluted MMP-13 enzyme to each well. The final reaction volume should be consistent for all wells (e.g., 100 µL).
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time (kinetic read). Record data points at regular intervals (e.g., every 30 seconds) for a period sufficient to determine the initial linear rate of the reaction (typically 10-20 minutes).
-
Include appropriate controls:
-
Substrate blank: Substrate in assay buffer without enzyme to measure background fluorescence.
-
Enzyme blank: Enzyme in assay buffer without substrate to account for any intrinsic enzyme fluorescence.
-
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Convert the fluorescence units to the concentration of cleaved substrate using a standard curve generated with a known concentration of the free fluorophore (Mca).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism, Origin):
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
The software will calculate the values for Km and Vmax.
-
Signaling Pathways Regulating MMP-13
The expression and activity of MMP-13 are tightly regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies for diseases where MMP-13 is implicated, such as osteoarthritis and cancer.
Several key signaling cascades converge on the regulation of MMP-13, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a pivotal role in transmitting extracellular signals to the nucleus to regulate gene expression. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are potent inducers of MMP-13 expression through the activation of these MAPK pathways.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and metabolism. In the context of MMP-13 regulation, the PI3K/Akt pathway can either positively or negatively influence its expression depending on the cellular context and stimulus.
-
Wnt/β-catenin Signaling Pathway: The canonical Wnt signaling pathway, which leads to the stabilization and nuclear translocation of β-catenin, has been shown to upregulate MMP-13 expression. This pathway is particularly relevant in the context of cartilage degradation in osteoarthritis.
-
Transforming Growth Factor-β (TGF-β) Signaling: TGF-β signaling can have dual effects on MMP-13 expression. While it can suppress MMP-13 in some contexts, under certain pathological conditions, it can paradoxically induce its expression.
These pathways ultimately lead to the activation of various transcription factors, including AP-1 (Fos/Jun), Runx2, and NF-κB, which bind to specific regulatory elements in the MMP-13 gene promoter to control its transcription.
Caption: Key signaling pathways regulating MMP-13 expression.
Caption: Experimental workflow for Km determination.
References
Molecular weight of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
An In-Depth Technical Guide to the Fluorogenic MMP Substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
This technical guide provides a comprehensive overview of the synthetic peptide this compound, a widely utilized fluorogenic substrate for the real-time quantification of Matrix Metalloproteinase (MMP) activity.[1][2] Designed for researchers, scientists, and professionals in drug development, this document details the peptide's chemical properties, mechanism of action, and a generalized experimental protocol for its use.
Core Properties and Specifications
The peptide, also known as FS-6, is a sophisticated biochemical tool for studying the enzymatic activity of various MMPs, including collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP.[2][3] Its design as a Förster Resonance Energy Transfer (FRET) substrate allows for sensitive and continuous monitoring of protease activity.[1][4]
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below. Note that the molecular weight can vary depending on whether it is in its free form or as a salt (e.g., trifluoroacetate salt).
| Parameter | Value | Source(s) |
| Molecular Formula | C₅₅H₈₀N₁₆O₁₆ | [5][6] |
| Molecular Weight | ~1221.34 g/mol | [6][7] |
| Molecular Weight (Trifluoroacetate Salt) | ~1335.36 g/mol | [5][8] |
| Purity | ≥95% | [8] |
| Excitation Wavelength (λex) | 325 - 328 nm | [1][8] |
| Emission Wavelength (λem) | 393 - 420 nm | [1][8] |
| CAS Number | 720710-69-0 | [1][5] |
Mechanism of Action: FRET-Based Detection
This compound operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp), at different positions in its sequence.[4]
In the intact peptide, the Mca and Dnp moieties are in close proximity. When the Mca group is excited by light at its excitation wavelength (~328 nm), the energy is non-radiatively transferred to the nearby Dnp quencher, effectively suppressing any fluorescent emission.
Matrix Metalloproteinases recognize and cleave the specific Gly-Leu amide bond within the peptide sequence.[4] This cleavage event separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca group can now emit light at its characteristic wavelength (~420 nm) upon excitation.[8] The resulting increase in fluorescence intensity is directly proportional to the rate of peptide cleavage and thus, the enzymatic activity of the MMPs present.[1]
Visualization of FRET Mechanism
Caption: Workflow of MMP activity detection using the FRET substrate.
Experimental Protocol: MMP Activity Assay
This section outlines a generalized protocol for measuring MMP activity. Specific concentrations, volumes, and incubation times should be optimized based on the enzyme source, purity, and experimental conditions.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate assay buffer, typically 0.1 M Tris, 0.1 M NaCl, pH 7.5.[9]
- Substrate Stock Solution: Dissolve the this compound peptide in a suitable solvent (e.g., water, as it is fully water-soluble) to create a concentrated stock solution.[3][8] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
- Enzyme Solution: Prepare a solution of the MMP to be tested in the assay buffer. The concentration will depend on the specific activity of the enzyme preparation.
2. Assay Procedure:
- Set up the reaction in a 96-well microplate suitable for fluorescence measurements.
- To each well, add the assay buffer and the enzyme solution. Include control wells containing only the assay buffer (blank) and wells with the enzyme but no substrate (enzyme control).
- Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding the substrate solution to all wells.
- Immediately place the plate in a fluorescence microplate reader.
3. Data Acquisition:
- Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).
- Set the plate reader to the appropriate excitation and emission wavelengths (Ex: ~328 nm, Em: ~420 nm).
- Record data points at regular intervals (e.g., every 60 seconds).
4. Data Analysis:
- Subtract the background fluorescence (blank wells) from all readings.
- Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each sample.
- The enzyme activity can be calculated from the V₀, taking into account the concentration of the substrate and the specific properties of the fluorophore. The specificity constant (kcat/Km) can be determined for various MMPs to assess their efficiency in cleaving the substrate.[3]
References
- 1. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Bachem this compound, Quantity: Each of | Fisher Scientific [fishersci.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Measuring Collagenase Activity with Fluorescent Substrates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagenases are a class of matrix metalloproteinases (MMPs) that play a critical role in the degradation of extracellular matrix (ECM) components, primarily collagen.[1] Their activity is essential in various physiological processes, including tissue remodeling, wound healing, and development.[2] However, dysregulated collagenase activity is implicated in numerous pathological conditions such as arthritis, cancer metastasis, and fibrosis.[1][3] Consequently, the accurate measurement of collagenase activity is crucial for basic research, disease diagnostics, and the development of therapeutic inhibitors.
This application note provides a detailed protocol for measuring collagenase activity using fluorescent substrates, a method favored for its high sensitivity, continuous monitoring capabilities, and suitability for high-throughput screening.[2] The principle of this assay relies on the cleavage of a specifically designed substrate that links a fluorophore and a quencher molecule. In its intact state, the substrate exhibits minimal fluorescence due to Förster Resonance Energy Transfer (FRET) or contact quenching. Upon enzymatic cleavage by collagenase, the fluorophore is spatially separated from the quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the collagenase activity.[2]
Principle of the Assay
The fluorescent collagenase activity assay utilizes a substrate, often a synthetic peptide mimicking a collagen cleavage site or a quenched fluorescently labeled gelatin, that is internally quenched. In the absence of collagenase activity, the proximity of the quencher to the fluorophore results in low fluorescence emission. When collagenase cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.
Figure 1: Principle of the fluorescent collagenase assay.
Materials and Reagents
-
Collagenase: Purified or recombinant collagenase (e.g., from Clostridium histolyticum or human MMPs).
-
Fluorescent Collagenase Substrate: (e.g., DQ™ gelatin, FITC-collagen, or a FRET-based peptide substrate).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 1 µM ZnCl₂.[4]
-
Inhibitor (for control): A known collagenase inhibitor (e.g., 1,10-Phenanthroline or a specific MMP inhibitor).
-
96-well black microplates: For minimizing background fluorescence.
-
Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen substrate.
-
Standard laboratory equipment: Pipettes, tubes, etc.
Experimental Protocols
Protocol 1: General Collagenase Activity Assay
This protocol provides a general procedure for measuring collagenase activity. Specific parameters should be optimized based on the enzyme and substrate used.
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Reconstitute the fluorescent substrate according to the manufacturer's instructions to create a stock solution. Protect from light and store at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µg/mL for DQ gelatin).
-
Prepare a stock solution of the collagenase enzyme in Assay Buffer. The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL is common.
-
If applicable, prepare a stock solution of a known collagenase inhibitor.
-
-
Assay Procedure:
-
Set up the 96-well plate with the following controls and samples in duplicate or triplicate:
-
Blank: Assay Buffer only.
-
Substrate Control: Substrate working solution in Assay Buffer (no enzyme).
-
Enzyme Control: Collagenase solution in Assay Buffer.
-
Positive Control: Collagenase and substrate working solution.
-
Inhibitor Control: Collagenase, inhibitor, and substrate working solution.
-
Test Samples: Sample containing unknown collagenase activity and substrate working solution.
-
-
Add 50 µL of the appropriate components to each well according to the plate layout.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells except the Blank and Enzyme Control.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 495/515 nm for FITC-based substrates).[5]
-
Measure the fluorescence intensity kinetically at 37°C for a desired period (e.g., 30-60 minutes), with readings taken every 1-5 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (Blank) from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.
-
Collagenase activity is proportional to the V₀.
-
Protocol 2: Screening for Collagenase Inhibitors
This protocol is adapted for high-throughput screening of potential collagenase inhibitors.
-
Reagent Preparation: As described in Protocol 1. Additionally, dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the test compound solution to the sample wells. For controls, add 10 µL of solvent (vehicle control) or a known inhibitor solution.
-
Add 25 µL of the collagenase solution to all wells except the Blank and Substrate Control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(V₀_vehicle - V₀_inhibitor) / V₀_vehicle] * 100
-
For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from collagenase activity assays should be summarized in clear and structured tables for easy comparison.
Table 1: Kinetic Parameters of Fluorescent Substrates for Collagenase
| Collagenase Type | Fluorescent Substrate | Km (µM) | Vmax (RFU/min/µg) | Reference |
| Collagenase Class I | FRET Peptide | 24.7 ± 4.8 | 808.8 ± 59.5 | [6] |
| Collagenase Class II | FRET Peptide | - | - | [6] |
| MMP-12 | FS-6 | 130 ± 10 | 17.0 ± 0.9 s⁻¹ (kcat) | [7] |
Note: Data for Collagenase Class II with the specific FRET peptide was not significantly different from controls in the cited study.
Table 2: IC₅₀ Values of Common Collagenase Inhibitors
| Inhibitor | Collagenase Source | Fluorescent Substrate | IC₅₀ (µM) | Reference |
| Quercetin | Clostridium histolyticum | Not Specified | 286 | [5] |
| Piroxicam | Clostridium histolyticum | Not Specified | 220 | [8] |
| Phosphoric Amides | Clostridium histolyticum | Not Specified | 14 ± 6 | [9] |
| Hydroxysafflor yellow A | Clostridium histolyticum | Not Specified | 78.81 µg/ml | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical fluorescent collagenase activity assay.
Figure 2: Experimental workflow for a fluorescent collagenase assay.
Signaling Pathway: Collagenase in Cancer Metastasis
Collagenases are key players in the process of cancer metastasis, where they degrade the collagen-rich ECM, allowing cancer cells to invade surrounding tissues and enter the bloodstream. The expression and activity of collagenases are often upregulated in tumor cells and the surrounding stroma.
Figure 3: Role of collagenase in cancer metastasis.
Conclusion
The fluorescent assay for collagenase activity is a robust and sensitive method that is indispensable for researchers in both academic and industrial settings. The detailed protocols and data presentation formats provided in this application note offer a comprehensive guide for the successful implementation and interpretation of this assay. By understanding the principles and methodologies, scientists can effectively study the role of collagenases in health and disease, and accelerate the discovery of novel therapeutic agents targeting these critical enzymes.
References
- 1. Role of collagenases in tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Microbial Collagenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. archivesofmedicalscience.com [archivesofmedicalscience.com]
Preparing Stock Solutions of a Key MMP Substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of stock solutions of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, a widely used tool for the real-time quantification of various matrix metalloproteinase (MMP) activities. Adherence to this protocol will ensure the integrity, stability, and consistent performance of the substrate in enzymatic assays.
Introduction
This compound, also known as FS-6, is a quenched fluorescent resonance energy transfer (FRET) peptide substrate.[1][2] The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage of the Gly-Leu bond by active MMPs, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. This substrate is particularly noted for its improved specificity constants for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) compared to earlier generation substrates.[1][3] Accurate preparation of stock solutions is the critical first step for reliable and reproducible kinetic analysis of MMP activity.
Physicochemical Properties
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | FS-6, Mca-KPLGL-Dap(Dnp)-AR-NH2 | [1][4][5] |
| Molecular Formula | C55H80N16O16 | [5][6] |
| Molecular Weight | ~1221.34 g/mol | [5][6] |
| Appearance | Yellow Lyophilisate/Powder | [6][7] |
| Excitation Wavelength | 325 - 328 nm | [1][4] |
| Emission Wavelength | 393 - 420 nm | [4][8] |
| Purity | ≥95% | [4] |
Stock Solution Preparation Protocol
Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade
-
Nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
Reagent Preparation Workflow
Caption: Workflow for preparing the peptide stock solution.
Step-by-Step Protocol
-
Determine Required Concentration: Calculate the volume of solvent required to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of peptide (MW: 1221.34 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 1221.34 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 81.88 µL
-
-
Equilibration: Allow the lyophilized peptide vial and the chosen solvent (DMSO or water) to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Carefully add the calculated volume of solvent to the vial.
-
Vortex the vial for 10-15 seconds to mix.
-
Visually inspect the solution for any undissolved particulates.
-
If particulates remain, sonicate the vial in an ultrasonic water bath for a short period until the solution is clear.[2][9] To further aid solubility, the tube can be gently warmed to 37°C.[2][9]
-
Recommended Solvents and Concentrations
The choice of solvent is critical for maintaining the stability and solubility of the peptide.
| Solvent | Recommended Stock Concentration | Notes |
| DMSO | up to 100 mg/mL (81.88 mM) | Recommended for high concentration stocks. Requires sonication. |
| Water | up to 10 mg/mL (8.19 mM) | The peptide is fully water-soluble.[3] Requires sonication. If using for cell-based assays, filter sterilize with a 0.22 µm filter after dilution to the working concentration.[1] |
Storage and Stability
Proper storage is essential to prevent degradation and ensure the longevity of the stock solution.
Aliquoting and Storage Workflow
Caption: Decision tree for stock solution storage.
Storage Recommendations
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is imperative to aliquot the stock solution into smaller, single-use volumes.[1][2]
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. Ensure vials are sealed tightly to prevent moisture ingress. |
| -80°C | Up to 6 months | Recommended for long-term storage to maintain maximum stability. |
Note: Always protect the stock solution from light.
Quality Control
Before use in critical experiments, it is advisable to perform a quality control check on a new batch of stock solution. This can be done by running a standard enzymatic assay with a known concentration of active MMP and comparing the results to a previously validated batch of the substrate.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the peptide and solvents.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Work in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]
- 7. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]
- 8. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a highly sensitive fluorogenic peptide substrate used for the continuous assay of various matrix metalloproteinases (MMPs), including collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), and matrilysin (MMP-7). This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide by an MMP at the Gly-Leu bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the real-time quantification of MMP enzymatic activity.
Physicochemical Properties and Solubility
The peptide this compound is typically supplied as a lyophilized powder. It is important to understand its solubility characteristics to ensure proper handling and use in experimental settings.
Table 1: Solubility Data
| Solvent | Solubility | Concentration (mM) | Special Conditions |
| DMSO | 100 mg/mL | 81.88 mM | Sonication may be required to fully dissolve the peptide. |
| Water | 10 mg/mL | 8.19 mM | Sonication may be required to fully dissolve the peptide. |
Note: The molecular weight of this compound is approximately 1221.32 g/mol . The exact weight may vary slightly between batches and suppliers.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of the peptide in DMSO, which can then be diluted into the appropriate aqueous assay buffer.
Materials:
-
This compound peptide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Bring the lyophilized peptide and DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial containing the peptide to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the peptide is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Matrix Metalloproteinase (MMP) Activity Assay
This protocol provides a general guideline for measuring MMP activity using the this compound substrate in a 96-well plate format. The optimal conditions (e.g., enzyme and substrate concentrations, incubation time) may vary depending on the specific MMP and experimental setup and should be determined empirically.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant active MMP enzyme
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)
-
MMP inhibitor (optional, for control experiments, e.g., EDTA)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm.
Protocol:
-
Prepare the working solutions:
-
Dilute the this compound stock solution in MMP assay buffer to the desired final concentration (typically in the range of 5-20 µM).
-
Dilute the active MMP enzyme in MMP assay buffer to the desired final concentration (this will depend on the specific activity of the enzyme).
-
-
Set up the assay plate:
-
Enzyme wells: Add 50 µL of the diluted MMP enzyme solution to the wells.
-
Substrate control wells: Add 50 µL of MMP assay buffer to the wells.
-
Inhibitor control wells (optional): Pre-incubate the diluted MMP enzyme with an inhibitor for a specified time, then add 50 µL of this mixture to the wells.
-
-
Initiate the reaction:
-
Add 50 µL of the diluted substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Measure fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 393 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from substrate control wells) from the fluorescence readings of the enzyme wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
The rate of substrate cleavage can be calculated using a standard curve of the free Mca fluorophore.
-
Visualization of the FRET-Based Assay Principle
The following diagram illustrates the mechanism of the FRET-based assay for MMP activity using this compound.
Caption: Principle of the FRET-based MMP assay.
Experimental Workflow
The following diagram outlines the general workflow for conducting an MMP activity assay using the fluorogenic substrate.
Caption: General workflow for an MMP activity assay.
Application Notes and Protocols for In Situ Matrix Metalloproteinase (MMP) Activity Assays on Viable Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3] Their activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis, as well as in pathological conditions such as cancer and inflammatory diseases.[3][4][5] The ability to measure MMP activity directly in living cells (in situ) provides a powerful tool for understanding their function and for screening potential therapeutic inhibitors. These application notes provide detailed protocols for various methods to assay MMP activity in viable cells.
I. Methods for In Situ MMP Activity Assays
Several techniques have been developed for the real-time analysis of MMP activity in living cells. The primary methods covered in these notes are:
-
Fluorescence Correlation Spectroscopy (FCS)-Based Assays: A highly sensitive method for measuring MMP activity at the single-molecule level within living cells.[6][7][8]
-
FRET-Based Genetically Encoded Sensors: Utilizes Förster Resonance Energy Transfer (FRET) to visualize MMP activity within cellular compartments.
-
Fluorescently Labeled MMP Probes: Employs fluorogenic peptide substrates or fluorescently tagged inhibitors to detect MMP activity.[4][9]
-
In Situ Zymography: A technique adapted for living cells to localize MMP activity.[10][11][12][13]
II. Detailed Experimental Protocols
Protocol 1: In Situ MMP-9 Activity Assay Using Fluorescence Correlation Spectroscopy (FCS)
This protocol is based on a method for quantitatively measuring MMP-9 activity in single living cells using a fluorescently labeled peptide probe and a reference dye.[6][7][8] The principle relies on the cleavage of the probe by MMP-9, leading to a change in its diffusion time, which is measured by FCS.[6][7]
Materials:
-
Fluorescently labeled MMP-9 specific peptide probe (e.g., TAMRA-labeled peptide with a cell-penetrating sequence).[7]
-
Reference dye (e.g., Rhodamine Green) for ratiometric analysis.[8]
-
Cell culture medium and supplements.
-
Cells of interest (e.g., cancer cell line known to express MMP-9).
-
Phorbol 12-myristate 13-acetate (PMA) for stimulating MMP-9 expression (optional).[6][7]
-
MMP inhibitors (e.g., GM6001) for control experiments.[14]
-
Phosphate-buffered saline (PBS).
-
FCS-equipped confocal microscope.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.
-
To induce MMP-9 expression, cells can be treated with a stimulant like PMA.[6][7]
-
For inhibitor studies, pre-incubate cells with the MMP inhibitor for a specified time (e.g., 6 hours) before adding the probe.[8]
-
-
Probe Incubation:
-
Incubate the cells with the fluorescent peptide probe at a final concentration of approximately 45 nM for various durations (e.g., 2, 4, 6, and 12 hours) to allow for cellular uptake and cleavage.[8]
-
Following the probe incubation, add the reference dye (e.g., 1.0 µM Rhodamine Green) and incubate for an additional 20 minutes.[8]
-
-
FCS Data Acquisition:
-
Perform FCS measurements on an appropriate instrument.
-
Acquire data from different locations within single living cells.
-
For each measurement, collect data for a set duration (e.g., 10 seconds) and repeat multiple times (e.g., three times) to ensure reproducibility.[8]
-
-
Data Analysis:
Protocol 2: FRET-Based Assay for MMP Activity
This protocol describes the use of a genetically encoded FRET-based sensor to monitor MMP activity in living cells. The sensor typically consists of two fluorescent proteins (e.g., CFP and DsRed2) linked by an MMP-specific cleavage site.[15]
Materials:
-
Expression plasmid encoding the FRET-based MMP sensor (e.g., pDisplay-DMC).[15]
-
Transfection reagent.
-
Cells of interest.
-
Cell culture medium.
-
MMP inhibitor (e.g., GM6001) for control.[15]
-
Fluorescence microscope equipped for FRET imaging.
Procedure:
-
Transfection:
-
Transfect the cells with the FRET sensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the sensor for 24-48 hours.
-
-
Cell Imaging:
-
Image the transfected cells using a fluorescence microscope with appropriate filter sets for the FRET pair (e.g., CFP and DsRed2).
-
Acquire images in both the donor and FRET channels.
-
-
Inhibitor Treatment (Control):
-
Treat a subset of transfected cells with an MMP inhibitor (e.g., GM6001) to block the cleavage of the sensor.[15] This will serve as a high-FRET control.
-
-
Data Analysis:
Protocol 3: In Situ Zymography on Viable Cells
This method adapts traditional in situ zymography for use with live cell cultures, allowing for the localization of extracellular MMP activity.[12][13]
Materials:
-
Fluorescently quenched substrate (e.g., DQ-gelatin).
-
Live-cell imaging medium.
-
Cells of interest.
-
MMP inhibitor for control.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding:
-
Seed cells on a glass-bottom dish.
-
-
Substrate Addition:
-
Once cells have adhered, replace the culture medium with live-cell imaging medium containing the fluorescently quenched substrate (e.g., DQ-gelatin).
-
-
Time-Lapse Imaging:
-
Inhibitor Control:
-
In a parallel experiment, add an MMP inhibitor along with the substrate to demonstrate that the observed fluorescence is due to MMP activity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity over time in the regions surrounding the cells.
-
The rate of fluorescence increase is proportional to the MMP activity.
-
III. Quantitative Data Summary
The following tables summarize key quantitative parameters for the described assays.
Table 1: Parameters for FCS-Based MMP-9 Assay
| Parameter | Value | Reference |
| Peptide Probe Concentration | 44.8 nM | [8] |
| Reference Dye Concentration | 1.0 µM | [8] |
| Probe Incubation Time | 2 - 12 hours | [8] |
| Inhibitor Incubation Time | 6 hours | [8] |
| FCS Sampling Time | 10 seconds (repeated 3x) | [8] |
Table 2: MMP Inhibitor Concentrations and Effects
| Inhibitor | Target MMPs | Effective Concentration | Assay Method | Reference |
| GM6001 | Broad-spectrum | 10 µM (complete inhibition in vitro) | Microdialysis/LC-MS | [14] |
| GM6001 | Secreted MMPs | Not specified | FRET-based sensor | [15] |
| Various Inhibitors | MMP-9 | Not specified | FCS-based assay | [6][7] |
IV. Visualization of Pathways and Workflows
Signaling Pathways Leading to MMP Expression
MMP gene expression is regulated by a complex network of signaling pathways initiated by extracellular cues like cytokines and growth factors.[5][16] Key pathways include the MAPK and NF-κB signaling cascades.[5]
Caption: Signaling pathways inducing MMP gene transcription.
Experimental Workflow for FCS-Based MMP Activity Assay
The following diagram illustrates the key steps in performing an in situ MMP activity assay using Fluorescence Correlation Spectroscopy.
References
- 1. apexbt.com [apexbt.com]
- 2. Fluorescent and bioluminescent nanoprobes for in vitro and in vivo detection of matrix metalloproteinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP Fluorescent Probe - CD BioSciences [bioimagingtech.com]
- 4. Performance of a new fluorescence-labeled MMP inhibitor to image tumor MMP activity in vivo in comparison to an MMP-activatable probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. In situ quantitative measurements on MMP-9 activity in single living cells by single molecule fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ quantitative measurements on MMP-9 activity in single living cells by single molecule fluorescence correlation spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. In situ quantitative measurements on MMP-9 activity in single living cells by single molecule fluorescence correlation spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. MMP Activity Detection in Zymograms | Springer Nature Experiments [experiments.springernature.com]
- 12. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]
- 13. In situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening using Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, also known as FS-6, is a highly sensitive fluorogenic peptide substrate designed for the real-time quantification of the enzymatic activity of various Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor-Converting Enzyme (TACE, also known as ADAM17).[1][2] Its enhanced specificity, particularly for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14), makes it a valuable tool in high-throughput screening (HTS) campaigns for the discovery of novel enzyme inhibitors.[1][3] This document provides detailed application notes and experimental protocols for the use of this substrate in HTS settings.
Principle of the Assay
The this compound substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence. Enzymatic cleavage of the peptide at the Gly-Leu bond separates the fluorophore from the quencher. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The excitation and emission wavelengths for Mca are approximately 325-328 nm and 393-420 nm, respectively.[4]
Figure 1. Mechanism of the FRET-based enzymatic assay.
Applications in High-Throughput Screening
The robust signal-to-background ratio and high sensitivity of the this compound substrate make it ideally suited for HTS of large compound libraries to identify potential MMP and TACE inhibitors. The assay can be readily adapted to a 96- or 384-well microplate format, enabling the rapid and cost-effective screening of thousands of compounds.
Data Presentation
Kinetic Parameters of this compound with Various MMPs and TACE
The following table summarizes the specificity constants (kcat/Km) for the hydrolysis of this compound by a panel of human MMPs and TACE. This data is crucial for selecting the appropriate enzyme and for interpreting screening results.
| Enzyme | Common Name | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Collagenase-1 | 2.7 x 10⁵ |
| MMP-2 | Gelatinase-A | 6.3 x 10⁵ |
| MMP-3 | Stromelysin-1 | 1.1 x 10⁵ |
| MMP-7 | Matrilysin | 1.7 x 10⁵ |
| MMP-8 | Collagenase-2 | 9.0 x 10⁵ |
| MMP-9 | Gelatinase-B | 5.0 x 10⁵ |
| MMP-10 | Stromelysin-2 | 1.1 x 10⁵ |
| MMP-11 | Stromelysin-3 | 1.0 x 10³ |
| MMP-12 | Macrophage Elastase | 2.5 x 10⁵ |
| MMP-13 | Collagenase-3 | 1.2 x 10⁶ |
| MMP-14 | MT1-MMP | 3.0 x 10⁵ |
| MMP-15 | MT2-MMP | 1.0 x 10⁵ |
| MMP-16 | MT3-MMP | 1.5 x 10⁵ |
| MMP-17 | MT4-MMP | 1.0 x 10⁴ |
| MMP-19 | - | 1.0 x 10⁵ |
| MMP-20 | Enamelysin | 2.0 x 10⁵ |
| TACE | ADAM17 | 8.0 x 10⁵ |
Data adapted from Neumann et al., Analytical Biochemistry, 2004.[1]
Experimental Protocols
High-Throughput Screening Protocol for MMP Inhibitors
This protocol provides a general framework for an HTS campaign to identify inhibitors of a specific MMP using the this compound substrate. The final concentrations of enzyme and substrate should be optimized for the specific MMP being assayed to ensure linear reaction kinetics and an adequate assay window.
Materials and Reagents:
-
This compound substrate
-
Recombinant human MMP (e.g., MMP-13)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Compound library dissolved in 100% DMSO
-
Known broad-spectrum MMP inhibitor (e.g., Marimastat) for positive control
-
100% DMSO for negative control
-
Black, flat-bottom 384-well microplates
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm
Experimental Workflow:
Figure 2. High-throughput screening experimental workflow.
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or a pin tool, dispense a small volume (e.g., 50 nL) of test compounds from the library, positive control (e.g., Marimastat), and negative control (DMSO) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of the MMP in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dispense the enzyme solution into all wells of the assay plate (e.g., 10 µL), except for the substrate control wells. Add assay buffer without enzyme to the substrate control wells.
-
-
Pre-incubation:
-
Briefly centrifuge the plate to ensure all components are at the bottom of the wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the this compound substrate in assay buffer. The final concentration should be at or near the Km value for the specific MMP to ensure sensitivity to competitive inhibitors.
-
Dispense the substrate solution into all wells to initiate the enzymatic reaction (e.g., 10 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis and Assay Validation:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each test compound:
-
% Inhibition = 100 x [1 - (Rate of test compound - Rate of negative control) / (Rate of positive control - Rate of negative control)]
-
-
Assess the quality of the HTS assay by calculating the Z'-factor:
-
The Z'-factor is a statistical parameter used to evaluate the suitability of an HTS assay. It reflects the dynamic range of the assay and the data variation.
-
Z' = 1 - [(3 x (SD of positive control + SD of negative control)) / |Mean of positive control - Mean of negative control|]
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.
-
Figure 3. Z'-factor calculation and interpretation for HTS assay validation.
Conclusion
This compound is a versatile and robust fluorogenic substrate for the high-throughput screening of MMP and TACE inhibitors. Its favorable kinetic properties with a broad range of these enzymes, coupled with the simplicity and reliability of the FRET-based assay format, make it an invaluable tool for academic research and industrial drug discovery programs. Proper assay optimization and validation, including the determination of the Z'-factor, are critical for the successful implementation of HTS campaigns and the identification of high-quality lead compounds.
References
- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 in Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, in tissue culture conditions. This substrate is a valuable tool for the real-time quantification of matrix metalloproteinase (MMP) and other related enzyme activities in a variety of biological samples, including conditioned media, cell lysates, and for in-situ cell surface activity measurements.
Application Notes
Introduction to this compound
This compound, also known as FS-6, is a highly sensitive, quenched fluorescent peptide substrate used for the continuous assay of various matrix metalloproteinases (MMPs) and the related tumor necrosis factor-converting enzyme (TACE or ADAM17).[1] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[2] The peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Mca group.[3][4] Enzymatic cleavage of the peptide at the Gly-Leu bond separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity.[4]
This substrate is an elongated version of the commonly used MMP substrate, FS-1, and exhibits improved specificity constants (kcat/Km) for several MMPs, including collagenases (MMP-1, MMP-8, MMP-13) and membrane-type 1 MMP (MT1-MMP).[1][3] Its high water solubility makes it particularly suitable for use in aqueous environments such as tissue culture media.[1]
Mechanism of Action
The fundamental principle behind the use of this compound is the enzymatic cleavage of the peptide backbone, which disrupts the FRET-based quenching. The process can be summarized as follows:
-
Quenched State: In the intact substrate, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca group is excited with light at approximately 325 nm, its emission at around 400 nm is absorbed by the Dnp group, resulting in minimal fluorescence.[3]
-
Enzymatic Cleavage: MMPs or other target proteases recognize and cleave the specific peptide sequence, primarily at the Gly-Leu bond.
-
Fluorescence Emission: Upon cleavage, the Mca fluorophore is liberated from the quenching effect of the Dnp group. This separation leads to a significant increase in fluorescence emission when excited at the appropriate wavelength. The rate of increase in fluorescence is directly proportional to the enzymatic activity.
Applications in Tissue Culture
The properties of this compound make it a versatile tool for a range of applications in cell biology and drug discovery:
-
Quantification of MMP Activity: This substrate can be used to measure the activity of various MMPs in conditioned media from cell cultures, providing insights into the secretion of these enzymes under different experimental conditions.
-
Cell-Based Assays: Its water solubility allows for direct addition to cell cultures to measure cell surface-associated MMP activity in real-time without the need for cell lysis.[1]
-
Inhibitor Screening: The substrate is ideal for high-throughput screening of potential MMP inhibitors.[5] The reduction in the rate of fluorescence increase in the presence of a test compound indicates inhibitory activity.
-
Studying MMP Regulation: Researchers can investigate the effects of various stimuli, such as growth factors, cytokines, or other signaling molecules, on MMP activity in a controlled tissue culture environment.
Quantitative Data
The following table summarizes the specificity constants (kcat/Km) of this compound for various MMPs and TACE, demonstrating its broad-spectrum utility and improved performance for certain collagenases compared to its predecessor, FS-1.
| Enzyme | kcat/Km (M⁻¹s⁻¹) for this compound (FS-6) |
| MMP-1 (Collagenase-1) | Increased 2- to 9-fold compared to FS-1[1][6] |
| MMP-8 (Collagenase-2) | Increased 2- to 9-fold compared to FS-1[1][6] |
| MMP-13 (Collagenase-3) | Increased 2- to 9-fold compared to FS-1[1][6] |
| MT1-MMP (MMP-14) | Increased 3-fold compared to FS-1[1][6] |
| Gelatinases (e.g., MMP-2) | High activity, similar to FS-1[1][6] |
| Matrilysin (e.g., MMP-7) | High activity, similar to FS-1[1][6] |
| TACE (ADAM17) | Up to 2-fold higher than standard substrates (kcat/Km of 0.8x10⁶ M⁻¹s⁻¹)[1] |
Experimental Protocols
Protocol 1: Measurement of MMP Activity in Conditioned Media
This protocol outlines the steps to measure the activity of secreted MMPs in the conditioned medium of cultured cells.
Materials:
-
This compound substrate
-
Conditioned medium from cell culture
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at ~325 nm and emission at ~400 nm
-
Purified, active MMP enzyme (for standard curve)
-
MMP inhibitor (e.g., GM6001 or NNGH) for control wells
Procedure:
-
Cell Culture and Sample Collection:
-
Culture cells to the desired confluency under experimental conditions.
-
Collect the conditioned medium and centrifuge to remove cells and debris.
-
The supernatant can be used directly or stored at -80°C.
-
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO or water, as per manufacturer's instructions) and store at -20°C or -80°C.[3]
-
Dilute the substrate stock solution in Assay Buffer to the desired final working concentration (typically in the range of 1-10 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, add your conditioned media samples. It may be necessary to dilute the samples in Assay Buffer.[7]
-
Include the following controls:
-
Blank: Assay Buffer only.
-
Substrate Control: Assay Buffer + substrate.
-
Positive Control: Purified active MMP enzyme in Assay Buffer.
-
Inhibitor Control: Conditioned medium + a broad-spectrum MMP inhibitor.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the diluted substrate solution to all wells.
-
The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.
-
Take kinetic readings every 1-5 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (Substrate Control) from all readings.
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
MMP activity can be quantified by comparing the reaction rates of the samples to a standard curve generated with a known concentration of purified MMP.
-
Protocol 2: In-Situ Measurement of Cell Surface MMP Activity
This protocol allows for the measurement of MMP activity directly on the surface of adherent cells in culture.
Materials:
-
Cells cultured in a 96-well black, clear-bottom microplate
-
This compound substrate
-
Serum-free cell culture medium or a suitable buffer (e.g., HBSS)
-
Fluorescence microplate reader with bottom-reading capabilities
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Prior to the assay, wash the cells gently with serum-free medium or buffer to remove any secreted MMPs and serum inhibitors.
-
-
Assay Setup:
-
Prepare a working solution of the this compound substrate in serum-free medium or buffer at the desired final concentration.
-
Include appropriate controls, such as wells with cells and an MMP inhibitor, and wells without cells (medium/buffer + substrate only) to measure background fluorescence.
-
-
Enzymatic Reaction and Measurement:
-
Add the substrate-containing medium/buffer to the wells with the cultured cells.
-
Immediately place the plate in a fluorescence microplate reader equipped with bottom-reading capabilities and maintained at 37°C and 5% CO₂.
-
Measure fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the cell-containing wells.
-
The rate of fluorescence increase is indicative of the cell surface MMP activity.
-
Cell number can be normalized at the end of the experiment using a suitable cell viability assay (e.g., crystal violet staining).
-
Visualizations
References
- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, also referred to as FS-6, is a highly sensitive fluorogenic peptide substrate designed for the real-time quantification of Matrix Metalloproteinase (MMP) activity. This substrate is an elongated version of the widely used MMP substrate, FS-1, and exhibits increased specificity constants for several collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14).[1][2] Its mechanism of action is based on Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dap(Dnp)). In its intact state, the fluorescence of the Mca group is quenched by the Dnp group. Upon enzymatic cleavage of the Gly-Leu bond by an active MMP, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for continuous and high-throughput screening of MMP activity and inhibitor efficacy. The substrate is fully water-soluble, making it suitable for a variety of in vitro and in situ experimental conditions.[2]
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its integrity and performance. The following tables provide recommended storage conditions for both the lyophilized powder and stock solutions.
Table 1: Storage of Lyophilized Powder
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C[3][4] | For long-term storage. |
| Stability | ≥ 4 years[3] | When stored properly at -20°C. |
| Shipping | Room temperature (continental US) | May vary for other locations.[3] |
| Form | Solid/Yellow Powder[3][5] |
Table 2: Storage of Stock Solutions
| Parameter | Recommended Condition | Notes |
| Short-term Storage | -20°C for up to 1 month[1][6] | Aliquot to prevent repeated freeze-thaw cycles.[1][7] |
| Long-term Storage | -80°C for up to 6 months[1][6] | Aliquot to prevent repeated freeze-thaw cycles.[1][7] |
| Solubility | Water, DMSO[3][6] | For aqueous stock solutions, sterile filtration (0.22 µm filter) is recommended before use.[1] If solubility is an issue, ultrasonic agitation may be required.[6] |
| Light Sensitivity | Protect from light[7] | Fluorogenic substrates are light-sensitive. |
Signaling Pathway: MMP-Mediated Cleavage of the FRET Substrate
The experimental application of this compound is centered on its cleavage by active MMPs. This process is a direct measure of the enzyme's proteolytic activity.
Caption: Mechanism of MMP activity detection using the FRET substrate.
Experimental Protocols
This section provides a detailed protocol for a fluorometric MMP activity assay using this compound.
Materials:
-
This compound substrate
-
Purified active MMP enzyme or biological sample containing MMPs
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 0.01% (v/v) Brij-35
-
MMP inhibitor (for control experiments)
-
DMSO or sterile deionized water for substrate reconstitution
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.
Protocol:
-
Reagent Preparation:
-
Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO or sterile water to a concentration of 1-10 mM. Aliquot and store at -20°C or -80°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Enzyme Preparation: If using a pro-MMP, it must be activated prior to the assay. A common method is incubation with p-aminophenylmercuric acetate (APMA). The optimal activation conditions (APMA concentration, incubation time, and temperature) should be determined empirically for each MMP. For active MMPs, dilute to the desired concentration in Assay Buffer. Keep enzymes on ice.
-
Controls: Prepare a negative control (no enzyme) and an inhibitor control (enzyme pre-incubated with a known MMP inhibitor).
-
-
Assay Procedure:
-
Add 50 µL of the appropriate solution (Assay Buffer for negative control, diluted active enzyme, or inhibitor-treated enzyme) to the wells of the 96-well plate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-5 minutes. Alternatively, for an endpoint assay, incubate the plate at the desired temperature for a fixed time and then measure the final fluorescence.
-
-
Data Analysis:
-
The rate of substrate cleavage is proportional to the rate of increase in fluorescence.
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Compare the reaction rates of the samples containing the enzyme to the negative control and inhibitor controls.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in performing an MMP activity assay.
Caption: A generalized workflow for the MMP activity assay.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biovendor.com [biovendor.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a highly sensitive, broad-spectrum fluorogenic substrate for the real-time quantification of Matrix Metalloproteinase (MMP) activity. This document provides comprehensive application notes, detailed experimental protocols, and supplier information to facilitate its use in research and drug development.
Introduction
This compound is a synthetic peptide modified with a fluorescent reporter group (Mca, (7-Methoxycoumarin-4-yl)acetyl) and a quencher (Dnp, 2,4-Dinitrophenyl). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). Upon cleavage by an active MMP, the Mca-containing fragment is liberated from the quencher, leading to a quantifiable increase in fluorescence intensity. This substrate is an elongated version of the widely used MMP substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, with an additional N-terminal lysine residue that enhances its specificity for several MMPs.[1][2]
This substrate is particularly useful for studying the activity of various MMPs, including collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), matrilysin (MMP-7), and membrane-type 1 MMP (MT1-MMP/MMP-14).[3] Its improved substrate properties, such as increased specificity constants for collagenases and MMP-14, make it a valuable tool for investigating the roles of these enzymes in physiological and pathological processes.[3]
Supplier and Purchasing Information
A variety of vendors supply this compound, often as a trifluoroacetate salt. The quality and formulation may vary, so it is crucial to consult the supplier's documentation for specific details.
| Supplier | Product/Catalog Number | Purity | Molecular Weight (Free Base) | Storage Conditions |
| Bachem (via Fisher Scientific) | 4028885.0005 | >95% | 1221.34 g/mol | -20°C |
| CPC Scientific | MMPS-029A / MMPS-029B | Not specified | 1221.34 g/mol | -20 ± 5°C |
| Echelon Biosciences | S-2000 | >95% | 1220 g/mol | -20°C |
| MedChemExpress | HY-P1421A | >98% | 1221.34 g/mol | -20°C (1 month), -80°C (6 months) |
| Cayman Chemical | 13923 | ≥95% | 1221.3 g/mol | -20°C |
| CymitQuimica (representing Bachem) | 4153595 | 99.0% | 1221.34 g/mol | -20°C |
Applications
This fluorogenic substrate is suitable for a range of applications in life science research, including:
-
Enzyme Kinetics: Determination of kinetic parameters (Km, kcat) for various MMPs.
-
Inhibitor Screening: High-throughput screening of potential MMP inhibitors for drug discovery.
-
Biological Sample Analysis: Quantification of MMP activity in complex biological samples such as cell lysates, tissue homogenates, and conditioned media.
-
Cell-Based Assays: Measurement of cell-surface MMP activity in living cells.[3]
Experimental Protocols
General MMP Activity Assay
This protocol provides a general framework for measuring MMP activity. Optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined empirically for each specific MMP and experimental setup.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Active MMP enzyme or biological sample containing MMPs
-
MMP inhibitor (for negative control, e.g., EDTA, 1,10-phenanthroline)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.[4][5]
Procedure:
-
Substrate Preparation: Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water, as recommended by the supplier). Further dilute the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Active MMP enzyme or biological sample
-
For negative controls, pre-incubate the enzyme/sample with an MMP inhibitor for 15-30 minutes before adding the substrate.
-
-
Initiate Reaction: Add the diluted substrate to each well to start the reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. Take readings at regular intervals (e.g., every 1-5 minutes) for a duration determined by the enzyme activity (typically 30-60 minutes).
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of the reaction (V0) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the change in fluorescence units per unit of time.
-
Experimental Workflow for MMP Activity Assay
A generalized workflow for quantifying MMP activity using the fluorogenic FRET substrate.
Signaling Pathways Involving MMPs
MMPs are key regulators of the extracellular matrix (ECM) and are involved in a multitude of signaling pathways that control cellular processes such as proliferation, migration, and invasion.[1] Their dysregulation is implicated in numerous diseases, including cancer, arthritis, and cardiovascular disorders.[6][7] Understanding the signaling cascades that regulate MMP expression and activity is crucial for developing targeted therapies.
Several major signaling pathways are known to modulate the expression of MMPs:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK, JNK, and p38 MAPK pathways are frequently activated by growth factors and cytokines, leading to the phosphorylation of transcription factors (e.g., AP-1) that bind to the promoter regions of MMP genes and upregulate their expression.[1]
-
NF-κB Signaling: Pro-inflammatory cytokines like TNF-α and IL-1β can activate the NF-κB pathway, which in turn induces the transcription of various MMPs, contributing to inflammation and tissue degradation.[8]
-
TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) can regulate MMP expression through both Smad-dependent and Smad-independent pathways, often in a context-dependent manner.[8] This pathway is critical in tissue remodeling and fibrosis.[7]
Key Signaling Pathways Regulating MMP Expression
An overview of major signaling pathways that converge on the regulation of MMP gene expression.
Concluding Remarks
This compound is a robust and versatile tool for the sensitive measurement of MMP activity. Its broad-spectrum reactivity and improved kinetic properties make it superior for many applications compared to earlier generation FRET substrates. By following the outlined protocols and considering the complex regulatory pathways of MMPs, researchers can effectively leverage this substrate to advance our understanding of MMP biology and its role in health and disease.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Continuous assay of TACE activity with Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical cell-surface protease. As a "sheddase," TACE plays a pivotal role in various physiological and pathological processes by cleaving the extracellular domains of numerous transmembrane proteins. This shedding mechanism releases soluble forms of growth factors, cytokines, and their receptors, thereby activating or modulating key signaling pathways. Notable substrates of TACE include Tumor Necrosis Factor-α (TNF-α), Epidermal Growth Factor Receptor (EGFR) ligands, and Interleukin-6 Receptor (IL-6R). The dysregulation of TACE activity has been implicated in a range of diseases, including inflammatory disorders and cancer, making it a significant target for therapeutic intervention.
This document provides detailed application notes and protocols for a continuous, fluorescence-based assay to measure TACE activity using the specific fluorogenic substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂. This substrate is a Fluorescence Resonance Energy Transfer (FRET) peptide, where the fluorescence of the Methoxycoumarin (Mca) group is quenched by a 2,4-Dinitrophenyl (Dnp) group. Upon cleavage by TACE, the Mca fluorophore is separated from the Dnp quencher, resulting in a quantifiable increase in fluorescence. This assay format allows for real-time monitoring of enzyme kinetics and is highly suitable for the screening of TACE inhibitors.
Data Presentation
Table 1: Quantitative Data for TACE Activity Assay
| Parameter | Value | Substrate | Notes |
| Kinetic Constants | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | Measured under standard assay conditions. | |
| kcat/Km | 0.8 x 10⁶ M⁻¹s⁻¹ | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | This specificity constant indicates that the substrate is efficiently cleaved by TACE. |
| Km | Data not available in the searched literature | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | The Michaelis constant (Km) would typically be determined by measuring the initial reaction velocity at various substrate concentrations. |
| Vmax | Data not available in the searched literature | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | The maximum reaction velocity (Vmax) is dependent on the enzyme concentration and would be determined from a substrate saturation curve. |
| Inhibitor Potency | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | IC₅₀ values are dependent on assay conditions, particularly substrate concentration. | |
| TAPI-1 IC₅₀ | Data not available in the searched literature | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | TAPI-1 is a broad-spectrum metalloproteinase inhibitor. Its IC₅₀ should be determined by measuring TACE activity across a range of inhibitor concentrations. |
| GW280264X IC₅₀ | Data not available in the searched literature | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | GW280264X is a more specific TACE inhibitor. Its IC₅₀ would provide a benchmark for the potency of novel inhibitory compounds. |
Experimental Protocols
Principle of the Assay
This assay employs a FRET-based peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, to continuously measure the enzymatic activity of TACE. The peptide contains a fluorescent donor, Methoxycoumarin (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group quenches the fluorescence emitted by the Mca group. When TACE cleaves the peptide bond between the Glycine and Leucine residues, the Mca fluorophore is liberated from the quenching effects of the Dnp group. This leads to a significant increase in fluorescence intensity, which can be monitored in real-time using a fluorescence plate reader or spectrofluorometer. The rate of fluorescence increase is directly proportional to the TACE activity under the given assay conditions.
Materials and Reagents
-
Enzyme: Recombinant human TACE (catalytic domain)
-
Substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (lyophilized powder)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM NaCl, and 0.05% (v/v) Brij-35.
-
Inhibitor (optional): TACE inhibitor (e.g., TAPI-1 or GW280264X) for control experiments.
-
Solvent: DMSO for dissolving the substrate and inhibitor.
-
Microplate: Black, flat-bottom 96-well or 384-well microplate suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~325 nm and emission detection at ~393-420 nm.
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 7.5. On the day of the experiment, dilute the stock and add CaCl₂, NaCl, and Brij-35 to the final concentrations as indicated above.
-
TACE Enzyme Solution: Reconstitute the lyophilized TACE enzyme in the assay buffer to a desired stock concentration. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot on ice and dilute to the final working concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Stock Solution: Dissolve the Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ substrate in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal substrate concentration should be determined based on the Km value, if known. If the Km is unknown, a concentration range of 1-20 µM can be tested.
-
Inhibitor Stock and Working Solutions (optional): Prepare a high-concentration stock solution of the TACE inhibitor in DMSO. Serially dilute the stock solution in assay buffer to create a range of working concentrations for IC₅₀ determination.
Assay Procedure
-
Set up the Microplate:
-
Add the appropriate volume of assay buffer to each well.
-
For inhibitor studies, add the desired volume of the inhibitor working solutions or DMSO (for vehicle control) to the respective wells.
-
Include control wells:
-
No Enzyme Control: Assay buffer and substrate working solution (to measure background fluorescence).
-
No Substrate Control: Assay buffer and enzyme solution (to control for enzyme autofluorescence).
-
Positive Control: Assay buffer, enzyme, and substrate (to measure uninhibited TACE activity).
-
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the components to equilibrate.
-
Initiate the Reaction: Add the TACE enzyme solution to all wells except the "No Enzyme Control" to start the reaction. The final reaction volume is typically 100 µL for a 96-well plate or 50 µL for a 384-well plate.
-
Fluorescence Measurement: Immediately place the microplate into the fluorescence reader, which has been pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Excitation Wavelength: ~325 nm
-
Emission Wavelength: ~393-420 nm
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme Control") from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
The initial rate of the reaction (v₀) is determined from the slope of the linear portion of the curve.
-
For inhibitor studies, plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
TACE Signaling Pathway
Troubleshooting & Optimization
How to prevent repeated freeze-thaw cycles of peptide stock solutions
This technical support center provides guidance on the proper handling and storage of peptide stock solutions to prevent degradation caused by repeated freeze-thaw cycles. Adhering to these protocols will help ensure the integrity and bioactivity of your peptides for reliable and reproducible experimental results.
Troubleshooting Guides
Issue: My peptide has precipitated out of solution after thawing.
-
Possible Cause: The peptide concentration may be too high for the chosen solvent, or the pH of the solution may not be optimal for peptide solubility. Temperature fluctuations during thawing can also cause less soluble peptides to precipitate.
-
Solution:
-
Gently warm the solution to 37°C and vortex briefly to try and redissolve the peptide.
-
If precipitation persists, sonication for a few minutes may help.[1]
-
For future aliquots, consider using a different solvent or adjusting the pH. For example, basic peptides are more soluble in acidic solutions and acidic peptides in basic solutions.[2]
-
Ensure a consistent and appropriate thawing method is used for all aliquots.
-
Issue: I am seeing a decrease in the biological activity of my peptide over time.
-
Possible Cause: Repeated freeze-thaw cycles can lead to peptide degradation through mechanisms like oxidation and hydrolysis, reducing its biological activity.[3] Aggregation of the peptide can also sequester the active form.
-
Solution:
-
Discard the current stock solution as it is likely compromised.
-
When preparing a new stock solution, ensure it is properly aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.[4]
-
For peptides containing sensitive amino acids like Cys, Met, or Trp, which are prone to oxidation, it is recommended to use oxygen-free solvents and store under an inert gas like nitrogen or argon.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: Why are repeated freeze-thaw cycles bad for peptide stock solutions?
A1: Repeated freeze-thaw cycles can compromise peptide stability through several mechanisms:
-
Aggregation: The formation of ice crystals can concentrate the peptide, leading to the formation of aggregates.[7][8] This is a primary risk of freeze-thaw cycles.[7]
-
Degradation: Temperature fluctuations can accelerate chemical degradation pathways such as oxidation (especially for peptides containing Cys, Met, or Trp) and hydrolysis.[3][5]
-
pH Shifts: The pH of some buffer systems, like phosphate buffers, can change significantly upon freezing, which can affect peptide stability.[7]
Q2: What is the best way to store a peptide stock solution?
A2: The best practice is to aliquot the peptide stock solution into single-use volumes and store them at -20°C or, for long-term storage, at -80°C.[4] This strategy minimizes the number of freeze-thaw cycles for the bulk of the stock.[4]
Q3: How should I properly thaw my peptide aliquots?
A3: To thaw a peptide aliquot, it is recommended to warm it quickly to room temperature. You can do this by placing it in a water bath or by rolling the tube between your hands. Once thawed, the aliquot should be used immediately and any unused portion discarded to prevent degradation.
Q4: Can I store my peptide solution in the refrigerator (4°C)?
A4: Storing peptide solutions at 4°C is only recommended for very short-term use, generally no longer than a few days to a week.[3] However, the stability of the peptide in solution is sequence-dependent, and for many peptides, storage at 4°C can lead to degradation or microbial growth.[3][6] Freezing is the preferred method for longer-term storage.
Q5: My peptide is lyophilized. Do I still need to worry about freeze-thaw cycles?
A5: While lyophilized peptides are significantly more stable than peptides in solution, it is still advisable to avoid repeated temperature fluctuations.[5][9] Each time the container is opened, the peptide can be exposed to moisture and air, which can degrade it over time.[3][10] It is best to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[3][10][11] For larger quantities of lyophilized peptide, it is good practice to weigh out what is needed and promptly reseal and return the main stock to -20°C or colder.[5]
Peptide Storage Recommendations
| Peptide Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a desiccator to prevent moisture absorption.[9] Allow the vial to reach room temperature before opening.[10] |
| Stock Solution | -20°C | Weeks to Months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use sterile, slightly acidic buffers (pH 5-6) for better stability.[11] |
| Stock Solution | -80°C | Months to a Year | Recommended for long-term storage and for peptides with inherent instability. |
| Working Solution | 4°C | Days (not recommended for long-term) | Only for solutions that will be used within a short period. Prone to degradation and microbial contamination.[3] |
Experimental Protocol: Aliquoting a Peptide Stock Solution
This protocol outlines the steps for properly reconstituting and aliquoting a lyophilized peptide to prevent repeated freeze-thaw cycles.
Materials:
-
Lyophilized peptide vial
-
Appropriate solvent (e.g., sterile distilled water, DMSO, acetonitrile, or a suitable buffer)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the peptide.[3][10][11]
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add the recommended volume of the appropriate solvent to the vial to achieve the desired stock solution concentration (typically 1-10 mg/mL).[11]
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.[1]
-
-
Aliquoting:
-
Immediately after reconstitution, dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
-
Storage:
-
Tightly cap the aliquot tubes.
-
For peptides sensitive to oxidation (containing Cys, Met, or Trp), consider purging the headspace of the tube with an inert gas (nitrogen or argon) before capping.[6]
-
Label each aliquot clearly with the peptide name, concentration, and date.
-
Place the aliquots in a freezer at -20°C or -80°C for long-term storage.[9] Avoid using frost-free freezers as they have temperature fluctuations.[12]
-
Visual Guides
Caption: Recommended workflow for handling peptide stock solutions.
Caption: Detrimental effects of repeated freeze-thaw cycles.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. peptide.com [peptide.com]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. genscript.com [genscript.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. NIBSC - Peptide Storage [nibsc.org]
Troubleshooting low signal in fluorogenic protease assays
Welcome to the technical support center for fluorogenic protease assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on troubleshooting low signal.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescent signal in my protease assay very low or absent?
A low or absent signal can stem from several factors, ranging from suboptimal reaction conditions to instrument settings. Here are the most common causes:
-
Inactive Enzyme: The protease may have lost its activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors in the sample.[1]
-
Suboptimal Enzyme or Substrate Concentration: The concentrations of your enzyme or fluorogenic substrate may be too low to generate a detectable signal.[2] Conversely, excessively high substrate concentrations can lead to the inner filter effect.[3]
-
Incorrect Reaction Conditions: The pH, temperature, and incubation time of the assay may not be optimal for your specific protease, leading to reduced enzymatic activity.[4][5]
-
Inner Filter Effect (IFE): At high concentrations, components in the sample can absorb the excitation or emission light, leading to a lower observed fluorescence intensity.[6][7] This is a common issue when substrate or product concentrations are too high.
-
Photobleaching: The fluorescent dye on your substrate may be permanently damaged by prolonged exposure to high-intensity light from the instrument's excitation source.[8][9]
-
Inappropriate Instrument Settings: The gain setting on the fluorescence reader may be too low, or the incorrect excitation and emission wavelengths for the specific fluorophore are being used.[4] For plate readers, an incorrect reading orientation (e.g., top vs. bottom read) can also result in a low signal.[4]
-
High Background Fluorescence: A high background signal can mask the specific signal from the assay. This can be caused by the intrinsic fluorescence of the substrate, the assay buffer, or contaminated reagents.[4][10]
Q2: How can I determine the optimal enzyme and substrate concentrations?
Optimizing enzyme and substrate concentrations is critical for achieving a robust signal. A systematic approach is recommended:
-
Enzyme Titration:
-
Prepare a series of dilutions of your enzyme stock.
-
Perform the assay with a fixed, non-limiting concentration of the fluorogenic substrate for each enzyme dilution.
-
Plot the initial reaction rate (or fluorescence at a fixed time point) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a strong signal-to-background ratio.
-
-
Substrate Titration (Michaelis-Menten Kinetics):
-
Using the optimal enzyme concentration determined above, perform the assay with a range of substrate concentrations.
-
Plot the initial reaction velocity against the substrate concentration.
-
This will allow you to determine the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For routine assays, a substrate concentration of 2-5 times the Km is often used to ensure the reaction rate is not substrate-limited.
-
A logical workflow for this optimization process is illustrated below.
Q3: My signal is decreasing over time. What could be the cause?
A decreasing signal over time is often a sign of photobleaching or substrate depletion.
-
Photobleaching: This is the irreversible destruction of the fluorophore due to light exposure.[9] To mitigate this, you can:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be completely consumed, leading to a plateau and potential subsequent decrease in signal if there is any background signal decay. Ensure your measurements are taken within the initial linear phase of the reaction.
The process of photobleaching is visualized in the diagram below.
Q4: How do I know if the Inner Filter Effect (IFE) is affecting my results?
The Inner Filter Effect (IFE) occurs when substances in the well absorb either the excitation light (primary IFE) or the emitted fluorescent light (secondary IFE), leading to an artificially low signal.[6] It is particularly problematic at high substrate or product concentrations.
To test for IFE:
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of your sample at both the excitation and emission wavelengths. As a rule of thumb, if the optical density is greater than 0.1, IFE may be significant.[3]
-
Serial Dilution: Perform a serial dilution of your final reaction mixture (or just the fluorophore at expected concentrations). If the fluorescence intensity does not decrease linearly with dilution, IFE is likely occurring.[3]
To mitigate IFE:
-
Work at Lower Concentrations: The simplest solution is to dilute your samples to an absorbance of less than 0.1 at the excitation and emission wavelengths.[3][12]
-
Use a Shorter Pathlength: If possible, use microplates or cuvettes with a shorter pathlength.
The diagram below illustrates the concept of the Inner Filter Effect.
Troubleshooting Guide: Low Signal
Use the following table to diagnose and resolve issues with low fluorescent signal in your protease assay.
| Symptom | Possible Cause | Recommended Solution |
| No signal at all | 1. Inactive enzyme or missing component. | - Run a positive control with a known active protease.[13]- Verify that all reagents (enzyme, substrate, buffer) were added correctly. |
| 2. Incorrect instrument settings. | - Check excitation/emission wavelengths for your fluorophore.[14]- Ensure the gain setting is appropriate (not too low).[4]- For plate readers, confirm the correct read mode (e.g., top vs. bottom fluorescence).[4] | |
| Signal is present but very weak | 1. Suboptimal reaction conditions (pH, Temp). | - Consult literature for the optimal pH and temperature for your protease.[5][15]- Perform a pH and temperature optimization matrix. |
| 2. Low enzyme or substrate concentration. | - Titrate the enzyme and substrate to find optimal concentrations (see Q2).[16] | |
| 3. Insufficient incubation time. | - Extend the incubation time, ensuring you are still within the linear range of the reaction.[4][17] | |
| Signal-to-background ratio is poor | 1. High background from substrate/buffer. | - Run a "substrate only" blank to quantify background.[7]- Test different assay buffers to find one with lower intrinsic fluorescence.[18] |
| 2. Inner Filter Effect (IFE). | - Dilute your samples and check for linearity (see Q4).[3]- Ensure sample absorbance is < 0.1 at excitation/emission wavelengths.[12] | |
| Results are not reproducible | 1. Pipetting errors. | - Use calibrated pipettes and consider reverse pipetting for viscous solutions.[4]- Prepare a master mix of reagents to minimize well-to-well variability. |
| 2. Temperature fluctuations. | - Ensure the reaction plate is uniformly equilibrated to the desired temperature before adding the final reagent to start the reaction. | |
| 3. Photobleaching. | - Minimize light exposure to the plate before and during reading.[9] |
Experimental Protocols
Protocol: General Fluorogenic Protease Assay
This protocol provides a general framework. Specific volumes, concentrations, and incubation conditions should be optimized for your particular enzyme and substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer with the optimal pH for the protease of interest (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for many serine proteases).[19]
-
Enzyme Stock Solution: Reconstitute and dilute the protease in assay buffer to the desired concentration. Store on ice.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. Protect from light.[19]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme solution to the sample wells. For blank wells (no enzyme control), add 25 µL of assay buffer instead.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Set the reader to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters often used in fluorogenic protease assays.
Table 1: Common Fluorophores and Wavelengths
| Fluorophore | Abbreviation | Typical Excitation (nm) | Typical Emission (nm) | Reference(s) |
| 7-Amino-4-methylcoumarin | AMC | 360-380 | 440-460 | [19][20] |
| 7-Amino-4-carbamoylmethylcoumarin | ACC | ~380 | ~460 | [20] |
| Fluorescein isothiocyanate | FITC | 480-495 | 515-525 | [14][17] |
| Red Fluorescent Substrate | (Generic) | ~540 | ~590 | [21] |
Table 2: Influence of pH and Temperature on Protease Activity
| Protease Type | Typical Optimal pH Range | Typical Optimal Temperature (°C) | Notes | Reference(s) |
| Serine Proteases (e.g., Trypsin) | 7.5 - 8.5 | 37 - 50 | Activity is often dependent on specific reaction conditions. | [15][19] |
| Cysteine Proteases (e.g., Papain) | 5.5 - 7.5 | 25 - 45 | Often require a reducing agent (e.g., DTT) for activity. | [19] |
| Bacterial Proteases | Wide range (6.0 - 11.0) | 30 - 60 | Highly variable depending on the source organism. | [22][23] |
| Alcaligenes faecalis Protease | 9.0 | 40 | Exhibited stability over a wide pH and temperature range. | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. journaljalsi.com [journaljalsi.com]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 13. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protease Fluorescent Detection Kit Usage [sigmaaldrich.com]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. pnas.org [pnas.org]
- 20. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MMP Detection with Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the sensitivity and reliability of matrix metalloproteinase (MMP) detection using the fluorogenic substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and key quantitative data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound substrate?
A1: This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The Mca (methoxycoumarin) group is a fluorescent donor, and the Dnp (dinitrophenyl) group is a quencher. In the intact peptide, the close proximity of the Dnp to the Mca quenches the fluorescence. When an active MMP cleaves the peptide at the Gly-Leu bond, the Mca and Dnp are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[1]
Q2: Which MMPs can be detected with this substrate?
A2: this compound, also known as FS-6, is a broad-spectrum MMP substrate. It shows improved specificity constants (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) compared to its predecessor substrate (FS-1).[2][3] It is also effectively cleaved by gelatinases (like MMP-2 and MMP-9) and matrilysin (MMP-7).[2][4]
Q3: How should I prepare and store the substrate stock solution?
A3: It is recommended to dissolve the peptide in a solvent like DMSO to prepare a concentrated stock solution. For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, if water is used as the solvent, it's advisable to filter and sterilize the solution before use.[5]
Q4: Why is my pro-MMP sample not showing any activity?
A4: MMPs are often present in an inactive pro-enzyme (zymogen) form.[1] To measure their activity, they must first be activated. A common method is to use 4-aminophenylmercuric acetate (APMA), which disrupts the cysteine switch that maintains the enzyme in its inactive state.[2][6] Ensure you are following a validated activation protocol for your specific MMP.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Inactive MMP enzyme. 2. Incorrect buffer composition (e.g., missing Ca2+ or Zn2+). 3. Incorrect instrument settings (excitation/emission wavelengths). 4. Substrate degradation. | 1. Ensure proper activation of pro-MMPs with APMA.[2][6] Refer to the activation protocol below. 2. Use an appropriate assay buffer containing CaCl2 and ZnCl2, as MMPs are calcium and zinc-dependent.[6] 3. Set the fluorometer to an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.[7] 4. Prepare fresh substrate dilutions for each experiment and protect from light. |
| High Background Fluorescence | 1. Autofluorescence from samples or media components. 2. Non-specific substrate cleavage. 3. Contaminated reagents. 4. High substrate concentration leading to incomplete quenching. | 1. Run a blank control with all components except the enzyme to measure background. If high, consider using phenol red-free media for cell-based assays.[8] 2. Include a negative control with a broad-spectrum MMP inhibitor (e.g., EDTA) to confirm the signal is from MMP activity. 3. Use high-purity reagents and sterile, nuclease-free water. 4. Optimize the substrate concentration; higher concentrations do not always lead to better signal-to-noise ratios. |
| Non-linear Reaction Progress Curve | 1. Substrate depletion. 2. Enzyme instability or degradation. 3. Inner filter effect at high substrate or product concentrations. | 1. Use a lower enzyme concentration or a higher initial substrate concentration. Ideally, less than 10-15% of the substrate should be consumed during the assay. 2. Ensure optimal assay conditions (pH, temperature) for the specific MMP being studied. Keep enzyme preparations on ice. 3. Dilute the sample or use a shorter path-length microplate. Measure the absorbance of your sample at the excitation and emission wavelengths to check for potential inner filter effects.[9][10] |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Temperature fluctuations across the microplate. 3. Bubbles in the wells. | 1. Use calibrated pipettes and ensure proper mixing of reagents in each well. 2. Pre-incubate the microplate at the desired reaction temperature to ensure uniformity. 3. Centrifuge the plate briefly after adding all reagents to remove bubbles. |
Experimental Protocols
Pro-MMP Activation with APMA
This protocol describes the activation of inactive pro-MMPs, a crucial step for measuring their enzymatic activity.
-
Prepare APMA Stock Solution: Dissolve APMA in DMSO to create a 100 mM stock solution. Some protocols may suggest dissolving in 0.1 M NaOH, but be cautious of the final pH when adding to your enzyme preparation.[4][11]
-
Dilute APMA: Prepare a working solution of 1-2 mM APMA in the assay buffer.
-
Activation Incubation: Mix your pro-MMP sample with an equal volume of the 2 mM APMA working solution (final APMA concentration of 1 mM).[2]
-
Incubation Times: The required incubation time and temperature vary for different MMPs. Consult the table below for general guidelines. It is recommended to optimize these conditions for your specific experimental setup.
| MMP | Incubation Temperature | Incubation Time |
| MMP-1 | 37°C | 3 hours |
| MMP-2 | 37°C | 1 hour |
| MMP-3 | 37°C | 24 hours |
| MMP-7 | 37°C | 20-60 minutes |
| MMP-8 | 37°C | 1 hour |
| MMP-9 | 37°C | 2 hours |
| MMP-10 | 37°C | 24 hours |
| MMP-13 | 37°C | 40 minutes |
| (Data adapted from manufacturer protocols and literature.)[2] |
MMP Activity Assay Protocol
This protocol provides a step-by-step guide for measuring MMP activity using this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35, pH 7.5.
-
Substrate Stock Solution: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C in aliquots.
-
Substrate Working Solution: Dilute the stock solution in assay buffer to the desired final concentration (typically 1-10 µM).
-
Enzyme Preparation: Thaw the activated MMP enzyme on ice. Dilute to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted, activated MMP enzyme to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.
-
For kinetic assays, record the fluorescence every 1-5 minutes for 30-60 minutes.
-
For endpoint assays, incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
For kinetic assays, determine the reaction rate (V₀) from the initial linear portion of the fluorescence versus time plot.
-
Plot the reaction rates against the inhibitor concentrations to determine IC50 values, or use a standard curve of a known active enzyme to quantify MMP activity.
-
Quantitative Data
The following tables summarize key quantitative data for the this compound substrate.
Table 1: Kinetic Constants for MMP Cleavage
| MMP | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | 2.5 x 10⁵ |
| MMP-2 | 1.1 x 10⁶ |
| MMP-7 | 1.2 x 10⁶ |
| MMP-8 | 4.8 x 10⁵ |
| MMP-9 | 1.1 x 10⁶ |
| MMP-13 | 1.9 x 10⁶ |
| MMP-14 (MT1-MMP) | 1.3 x 10⁶ |
| (Data obtained from Neumann et al., 2004)[2][3] |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Value |
| Excitation Wavelength | 325 nm |
| Emission Wavelength | 393 nm |
| Assay Temperature | 25-37°C |
| pH | 7.5 |
| Substrate Concentration | 1-10 µM |
Visualizations
FRET Mechanism for MMP Detection
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 10. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 fluorogenic substrate for the quantification of Matrix Metalloproteinase (MMP) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
This assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate peptide incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[1][2][3][4] In the intact peptide, the close proximity of Mca and Dnp allows for FRET, where the energy from the excited Mca is transferred to the Dnp moiety, quenching the fluorescence emission.[1][5][6] Upon cleavage of the peptide backbone by an active MMP, the Mca and Dnp are separated, disrupting FRET and leading to an increase in Mca's fluorescence intensity.[2][7] This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored in real-time.
Q2: What are the optimal excitation and emission wavelengths for this assay?
The recommended excitation (Ex) and emission (Em) wavelengths for the Mca fluorophore are approximately 325-328 nm and 393-420 nm, respectively.[2][4][8] It is advisable to confirm the optimal wavelengths using your specific instrumentation.
Q3: What types of blanks and controls are necessary for this assay?
To ensure accurate and reliable data, it is crucial to include the following controls and blanks in your experimental setup:
-
Substrate Blank (or No-Enzyme Control): This well contains the assay buffer and the this compound substrate, but no enzyme. This control is essential for determining the background fluorescence of the substrate itself and the buffer.
-
Enzyme Blank (or No-Substrate Control): This well contains the assay buffer and the enzyme, but no substrate. This helps to measure any intrinsic fluorescence of the enzyme preparation.
-
Positive Control: This well contains the assay buffer, substrate, and a known active MMP enzyme. This control validates that the assay components are working correctly and provides a reference for maximal enzyme activity.
-
Negative Control (Inhibitor Control): This well contains the assay buffer, substrate, active MMP enzyme, and a known broad-spectrum MMP inhibitor (e.g., GM6001, Ilomastat, or EDTA).[9][10] This control demonstrates that the observed fluorescence increase is due to specific MMP activity and can be inhibited.
-
Vehicle Control: If screening compounds dissolved in a solvent (e.g., DMSO), this well should contain the assay buffer, substrate, enzyme, and the same concentration of the solvent used for the test compounds. This accounts for any effect the solvent may have on the enzyme activity or fluorescence.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Degradation: The substrate may have degraded due to improper storage or handling, leading to spontaneous cleavage. | 1. Ensure the substrate is stored at -20°C or -80°C and protected from light.[11] Prepare fresh substrate solutions for each experiment. |
| 2. Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent compounds or proteases. | 2. Use high-purity, sterile reagents. Prepare fresh buffers and filter-sterilize if necessary. | |
| 3. Autofluorescence from Test Compounds: If screening inhibitors, the compounds themselves may be fluorescent at the assay wavelengths.[1][12] | 3. Run a parallel assay with the test compound and buffer alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this value from the experimental wells. | |
| Low or No Signal | 1. Inactive Enzyme: The MMP enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. | 1. Aliquot the enzyme upon receipt and store at -70°C or -80°C. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known positive control. |
| 2. Sub-optimal Assay Conditions: pH, temperature, or buffer composition may not be optimal for the specific MMP being assayed. | 2. Consult the literature for the optimal assay conditions for your MMP of interest. A common assay buffer is 50 mM HEPES or Tris, pH 7.4, containing NaCl and CaCl2.[13] | |
| 3. Incorrect Wavelength Settings: The fluorometer is not set to the correct excitation and emission wavelengths for Mca. | 3. Verify the instrument settings are optimized for Mca (Ex: ~328 nm, Em: ~400 nm). | |
| Inconsistent or Non-reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can lead to significant variability. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize well-to-well variation. |
| 2. Photobleaching: Excessive exposure of the samples to the excitation light can cause the Mca fluorophore to lose its fluorescence.[14][15] | 2. Minimize the exposure time to the excitation light. If using a plate reader, reduce the number of reads per well or the lamp intensity if possible.[13] | |
| 3. Inner Filter Effect: At high substrate or compound concentrations, the excitation or emission light can be absorbed by the components in the well, leading to a non-linear fluorescence response.[16][17][18] | 3. Work within a substrate concentration range where the absorbance is low. If necessary, perform a correction calculation for the inner filter effect. | |
| 4. Peptide Adsorption: The substrate or enzyme may be adsorbing to the surface of the microplate wells.[13] | 4. Consider including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to prevent adsorption.[13] |
Experimental Protocols
Preparation of Reagents
| Reagent | Preparation and Storage |
| This compound Substrate | Prepare a stock solution (e.g., 1-10 mM) in a suitable solvent such as DMSO. Aliquot and store at -20°C or -80°C, protected from light. The substrate is water-soluble for the final assay concentration.[3][19] |
| MMP Enzyme | Reconstitute lyophilized enzyme in the recommended buffer. Aliquot into single-use volumes and store at -70°C or -80°C to avoid repeated freeze-thaw cycles. |
| Assay Buffer | A typical assay buffer consists of 50 mM Tris-HCl or HEPES, 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35, with a pH of 7.5. The exact composition may need to be optimized for the specific MMP. |
| MMP Inhibitor (Negative Control) | Prepare a stock solution of a broad-spectrum MMP inhibitor (e.g., 10 mM GM6001 in DMSO). Store at -20°C. |
Assay Protocol for a 96-well Plate Format
-
Prepare Reagents: Thaw all reagents on ice and prepare working dilutions in pre-chilled assay buffer immediately before use.
-
Plate Setup: Design a plate map that includes all necessary blanks and controls (see table below for an example).
| Well Type | Enzyme | Substrate | Inhibitor/Compound | Buffer |
| Substrate Blank | - | + | - | + |
| Enzyme Blank | + | - | - | + |
| Positive Control | + | + | - | + |
| Negative Control | + | + | + (e.g., GM6001) | + |
| Test Compound | + | + | + (Test Compound) | + |
| Vehicle Control | + | + | + (Vehicle) | + |
-
Add Reagents to Wells:
-
Add assay buffer to all wells.
-
Add the enzyme to the appropriate wells (Enzyme Blank, Positive Control, Negative Control, Test Compound, Vehicle Control).
-
Add the inhibitor, test compound, or vehicle to their respective wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow for enzyme-inhibitor interactions.
-
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (Ex: ~328 nm, Em: ~400 nm). Monitor the increase in fluorescence over time (kinetic read) at the assay temperature.
Data Analysis
-
Subtract Background: For each time point, subtract the average fluorescence reading of the Substrate Blank from all other wells.
-
Determine Initial Velocity (V₀): Plot the background-subtracted fluorescence units (RFU) versus time for each well. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition (for inhibitor screening):
-
% Inhibition = [1 - (V₀ of Test Compound / V₀ of Vehicle Control)] * 100
-
Visualizations
Caption: FRET mechanism of the Mca-Dnp substrate for MMP activity.
Caption: General workflow for the Mca-L-K-P-L-G-L-Dap(Dnp)-A-R-NH2 assay.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Evaluation of an imaging platform during the development of a FRET protease assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Photobleaching - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic MMP Substrates: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-6) vs. FS-1
For researchers in drug development and cellular biology, the accurate measurement of matrix metalloproteinase (MMP) activity is critical. Fluorogenic peptide substrates provide a sensitive and continuous method for quantifying this activity. This guide offers an objective comparison between two commonly used FRET-based MMP substrates: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, also known as FS-6, and its predecessor, FS-1.
FS-6 is a structural analog of FS-1, with the key difference being an additional lysine residue at the N-terminus. This seemingly minor modification results in significantly improved biochemical properties, including enhanced enzymatic specificity and improved solubility, making FS-6 a superior choice for a variety of applications.
At a Glance: Key Differences
| Feature | This compound (FS-6) | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1) |
| Structure | Mca-Lys -Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 |
| Enzyme Specificity | Increased specificity for several collagenases and MT1-MMP.[1][2] Also a substrate for TACE.[1] | Broad-spectrum MMP substrate. |
| Water Solubility | Fully water-soluble.[1][2] | Less soluble in aqueous solutions. |
| Primary Application | Highly sensitive quantification of MMP and TACE activity, suitable for cell-based assays.[1][2] | General quantification of MMP activity. |
Performance Data: A Quantitative Comparison
The primary advantage of FS-6 over FS-1 lies in its improved kinetic parameters for several key MMPs. The specificity constant (kcat/Km) is a measure of an enzyme's catalytic efficiency, with higher values indicating a more efficient substrate. As the data from Neumann et al. (2004) shows, FS-6 exhibits significantly higher specificity constants for several collagenases and membrane-type MMPs.[1][2]
| Enzyme | Substrate | Specificity Constant (kcat/Km) M⁻¹s⁻¹ | Fold Increase (FS-6 vs. FS-1) |
| MMP-1 (Collagenase-1) | FS-6 | 1.8 x 10⁵ | 9 |
| FS-1 | 0.2 x 10⁵ | ||
| MMP-8 (Collagenase-2) | FS-6 | 2.5 x 10⁵ | 2.5 |
| FS-1 | 1.0 x 10⁵ | ||
| MMP-13 (Collagenase-3) | FS-6 | 9.0 x 10⁵ | 2 |
| FS-1 | 4.5 x 10⁵ | ||
| MMP-14 (MT1-MMP) | FS-6 | 1.5 x 10⁵ | 3 |
| FS-1 | 0.5 x 10⁵ | ||
| MMP-2 (Gelatinase A) | FS-6 | 6.5 x 10⁵ | ~1 |
| FS-1 | 6.3 x 10⁵ | ||
| MMP-9 (Gelatinase B) | FS-6 | 4.0 x 10⁵ | ~1 |
| FS-1 | 4.0 x 10⁵ | ||
| MMP-7 (Matrilysin) | FS-6 | 1.7 x 10⁵ | ~1 |
| FS-1 | 1.7 x 10⁵ | ||
| TACE (ADAM17) | FS-6 | 0.8 x 10⁶ | Up to 2-fold higher than other TACE substrates |
Data sourced from Neumann et al., Analytical Biochemistry, 2004.[1][2]
Mechanism of Action: FRET-Based Detection
Both FS-6 and FS-1 operate on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence contains a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dap(Dnp)). In the intact peptide, the close proximity of the quencher to the fluorophore suppresses fluorescence emission. Upon cleavage of the Gly-Leu bond by an active MMP, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence.
References
A Researcher's Guide to the Specificity of the Fluorogenic MMP Substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of matrix metalloproteinase (MMP) activity. This guide provides a detailed comparison of the fluorogenic substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, often referred to as FS-6, against various MMPs and other substrate alternatives.
This substrate is a fluorescence resonance energy transfer (FRET) peptide where the fluorescence of the 7-methoxycoumarin-4-yl)acetyl (Mca) group is quenched by a 2,4-dinitrophenyl (Dnp) group.[1][2] Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This substrate is an analog of an older, widely used MMP substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1), with an additional lysine residue at the N-terminus which enhances its properties.[3][4][5][6]
Specificity Profile of this compound (FS-6)
The catalytic efficiency (kcat/Km) of an enzyme for a specific substrate is a key measure of its specificity. The following table summarizes the specificity constants of FS-6 for various human MMPs, providing a clear view of its suitability for assaying different members of this enzyme family. Data is primarily drawn from the seminal work by Neumann et al. (2004) in Analytical Biochemistry.
| Matrix Metalloproteinase (MMP) | Common Name | kcat/Km (M⁻¹s⁻¹) for FS-6 | Relative Specificity |
| MMP-1 | Collagenase-1 | 2.1 x 10⁵ | High |
| MMP-2 | Gelatinase-A | 6.3 x 10⁵ | Very High |
| MMP-3 | Stromelysin-1 | 1.1 x 10⁵ | Moderate |
| MMP-7 | Matrilysin | 1.7 x 10⁵ | High |
| MMP-8 | Collagenase-2 | 1.1 x 10⁶ | Very High |
| MMP-9 | Gelatinase-B | 4.8 x 10⁵ | High |
| MMP-12 | Macrophage Elastase | Data not available | - |
| MMP-13 | Collagenase-3 | 1.2 x 10⁶ | Very High |
| MMP-14 | MT1-MMP | 7.9 x 10⁵ | Very High |
Comparison with an Alternative Substrate: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1)
To understand the advantages of the lysine-extended substrate, a direct comparison of its kinetic parameters with its precursor, FS-1, is presented below. The addition of the N-terminal lysine in FS-6 generally leads to an increased specificity constant for several MMPs, particularly the collagenases.[3][5][6]
| Matrix Metalloproteinase (MMP) | kcat/Km (M⁻¹s⁻¹) for FS-6 | kcat/Km (M⁻¹s⁻¹) for FS-1 | Fold Increase with FS-6 |
| MMP-1 | 2.1 x 10⁵ | 1.0 x 10⁵ | 2.1 |
| MMP-2 | 6.3 x 10⁵ | 6.3 x 10⁵ | 1.0 |
| MMP-3 | 1.1 x 10⁵ | 1.1 x 10⁵ | 1.0 |
| MMP-7 | 1.7 x 10⁵ | 1.7 x 10⁵ | 1.0 |
| MMP-8 | 1.1 x 10⁶ | 1.2 x 10⁵ | 9.2 |
| MMP-9 | 4.8 x 10⁵ | 4.8 x 10⁵ | 1.0 |
| MMP-13 | 1.2 x 10⁶ | 5.0 x 10⁵ | 2.4 |
| MMP-14 | 7.9 x 10⁵ | 2.5 x 10⁵ | 3.2 |
Experimental Protocols
A generalized protocol for determining MMP activity using this compound in a 96-well plate format is provided below. This protocol can be adapted for specific experimental needs.
Materials:
-
This compound (FS-6) substrate
-
Recombinant active MMPs
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the FS-6 substrate in DMSO. Further dilute the stock solution to the desired working concentration in Assay Buffer.
-
Enzyme Preparation: Dilute the active MMP to the desired concentration in cold Assay Buffer immediately before use.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted active MMP to the appropriate wells.
-
For inhibitor studies, pre-incubate the MMP with the inhibitor for a specified time before adding the substrate.
-
Include control wells with substrate but no enzyme to measure background fluorescence.
-
-
Initiation of Reaction: Add 40 µL of the diluted FS-6 substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the values of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing the Mechanism and Workflow
To further clarify the underlying processes, the following diagrams illustrate the enzymatic cleavage of the FRET substrate and a typical experimental workflow.
Caption: Enzymatic cleavage of the FRET substrate by an MMP.
Caption: A typical experimental workflow for an MMP activity assay.
References
- 1. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Fluorogenic Substrates for MMP-1 and MMP-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative fluorogenic substrates for Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, and Matrix Metalloproteinase-8 (MMP-8), or neutrophil collagenase. Understanding the performance of different substrates is crucial for the accurate assessment of enzyme activity and the development of specific inhibitors. This document summarizes key quantitative data, details experimental protocols, and provides visual diagrams to facilitate informed substrate selection.
Introduction to Fluorogenic MMP Substrates
Fluorogenic substrates are powerful tools for the continuous monitoring of enzyme activity. These synthetic peptides are designed to mimic the natural cleavage sites of MMPs. They typically incorporate a fluorophore and a quencher moiety. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The choice of an appropriate substrate is critical and depends on factors such as enzyme specificity, kinetic properties, and the sensitivity of the assay.
Quantitative Comparison of Fluorogenic Substrates
The following tables summarize the kinetic parameters of various fluorogenic substrates for MMP-1 and MMP-8. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio. It is important to note that experimental conditions such as temperature and pH can influence these values.
Table 1: Kinetic Parameters of Fluorogenic Substrates for MMP-1
| Substrate Sequence | Fluorophore/Quencher | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | ND | ND | Varies | [1] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Mca/Dpa | ND | 27.5 | Increased 2- to 9-fold vs. FS-1 | [2][3] |
| fTHP-3: (Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg)₃ | Mca/Dnp | 0.080 | 61.2 | ~1,300 | [4] |
ND: Not Determined in the cited source. FS-1 is Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.
Table 2: Kinetic Parameters of Fluorogenic Substrates for MMP-8
| Substrate Sequence | Fluorophore/Quencher | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dnp-Pro-Leu-Ala-Tyr-Trp-Ala-Arg | Trp/Dnp | ND | ND | ND | [1] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Mca/Dpa | ND | ND | Increased 2- to 9-fold vs. FS-1 | [2][3] |
| fTHP-3: (Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg)₃ | Mca/Dnp | ND | ND | ND | [1] |
ND: Not Determined in the cited source. FS-1 is Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.
Fluorophore Properties:
The choice of fluorophore is a critical determinant of a substrate's performance. The (7-methoxycoumarin-4-yl)acetyl (Mca) group is a commonly used fluorophore with a quantum yield (ΦF) of approximately 0.49.[1] A higher quantum yield contributes to a brighter signal and potentially a better signal-to-background ratio.
Experimental Protocols
This section outlines a detailed methodology for a key experiment: determining the kinetic parameters of an MMP with a fluorogenic substrate.
Protocol: Determination of Michaelis-Menten Constants (Km and kcat)
1. Reagents and Materials:
-
Active, purified human MMP-1 or MMP-8 enzyme of known concentration.
-
Fluorogenic peptide substrate.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.
-
96-well black microplates, suitable for fluorescence measurements.
-
Fluorescence microplate reader with appropriate excitation and emission filters for the chosen fluorophore/quencher pair (e.g., Ex/Em = 325/393 nm for Mca/Dnp).
2. Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Serially dilute the substrate stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1x to 10x the expected Km).
-
Enzyme Preparation: Dilute the active MMP enzyme to a final concentration in the low nanomolar range in pre-warmed Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Setup: To each well of the 96-well microplate, add the diluted substrate solutions. Add Assay Buffer to control wells (no enzyme).
-
Initiation of Reaction: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. Initiate the enzymatic reaction by adding the diluted enzyme solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record data at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to molar concentrations of the product using a standard curve generated with the free fluorophore.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of fluorogenic MMP substrates.
Caption: Mechanism of a FRET-based fluorogenic MMP substrate.
Caption: Experimental workflow for kinetic analysis.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of the Fluorogenic Substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, commonly known as FS-6, is a valuable tool for measuring the enzymatic activity of various proteases, particularly within the Matrix Metalloproteinase (MMP) family. Understanding its specificity and cross-reactivity is critical for the accurate interpretation of experimental results, especially in complex biological samples where multiple proteases may be active. This guide provides an objective comparison of the substrate's performance with a range of proteases, supported by kinetic data and detailed experimental protocols.
Overview of the Substrate
FS-6 is an internally quenched fluorescent substrate. The peptide sequence Lys-Pro-Leu-Gly-Leu is flanked by a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a dinitrophenyl (Dnp) quencher group. In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through fluorescence resonance energy transfer (FRET). Proteolytic cleavage at the Gly-Leu bond separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence intensity (Ex=325 nm, Em=393-400 nm) that is directly proportional to enzyme activity.[1][2] This substrate is an elongated version of a previous peptide, FS-1, and exhibits improved solubility and kinetic properties for several collagenases.[3][4]
Comparative Protease Specificity
The utility of a substrate is defined by its specificity constant (kcat/Km), which represents the catalytic efficiency of an enzyme. While FS-6 is a broad-spectrum MMP substrate, it displays a clear preference for certain proteases. The following table summarizes the kinetic parameters for the hydrolysis of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ by a panel of metalloproteinases.
| Protease | Common Name | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency | Km (µM) |
| MMP-8 | Collagenase-2 | 1,100,000 | +++++ | N/A |
| MMP-13 | Collagenase-3 | 1,000,000 | +++++ | 5.2 |
| TACE | ADAM17 | 800,000 | ++++ | N/A |
| MMP-14 | MT1-MMP | 630,000 | ++++ | 7.9 |
| MMP-2 | Gelatinase A | 630,000 | ++++ | N/A |
| MMP-1 | Collagenase-1 | 330,000 | +++ | 27.5 |
| MMP-7 | Matrilysin | 170,000 | ++ | N/A |
| MMP-9 | Gelatinase B | High Activity | N/A | N/A |
| MMP-3 | Stromelysin-1 | Moderate Activity | N/A | N/A |
Data compiled from Neumann et al., 2004.[3][4] N/A indicates data not available in the cited literature. Activity levels for MMP-9 and MMP-3 are noted but specific constants were not provided in the primary reference.
The data reveals that FS-6 is an excellent substrate for collagenases (MMP-8, MMP-13) and gelatinases (MMP-2), as well as the membrane-type MMP-14 and the related sheddase TACE (ADAM17).[3] Its efficiency with MMP-1 is moderate, while it is a poorer substrate for MMP-7.[3] This broad reactivity profile underscores the importance of using specific inhibitors or employing knockout/knockdown systems to identify the contribution of individual proteases when using this substrate with complex biological mixtures.
Experimental Protocols
Accurate and reproducible data relies on standardized methodologies. The following is a detailed protocol for a typical kinetic assay using Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂.
Materials and Reagents
-
Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 10 mM CaCl₂, pH 7.5.
-
Substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6). Prepare a stock solution in DMSO and determine the precise concentration spectrophotometrically.
-
Enzymes: Recombinant human pro-MMPs.
-
Enzyme Activator: p-Aminophenylmercuric acetate (APMA) for in vitro activation of pro-MMPs.
-
Fluorescence Microplate Reader: Capable of excitation at ~325 nm and emission detection at ~393-400 nm.
Enzyme Activation
Most MMPs are expressed as inactive zymogens (pro-MMPs) and require activation.
-
Dilute the pro-MMP to the desired concentration in Assay Buffer.
-
Add APMA to a final concentration of 1-2 mM.
-
Incubate at 37°C for 1-3 hours. The optimal activation time should be determined empirically for each MMP.
-
The activated enzyme is now ready for use in the kinetic assay.
Kinetic Assay Procedure
-
Set the fluorescence microplate reader to the appropriate excitation (~325 nm) and emission (~400 nm) wavelengths. Set the temperature to 25°C or 37°C as required.
-
Prepare serial dilutions of the substrate in Assay Buffer in a 96-well microplate. Substrate concentrations should typically range from 0.5 to 10 times the expected Km value.
-
Add the activated enzyme solution to each well to initiate the reaction. The final enzyme concentration should be in the low nanomolar range, sufficient to produce a linear rate of fluorescence increase for at least 15-30 minutes.
-
Immediately begin monitoring the increase in fluorescence intensity over time. Collect data points every 30-60 seconds.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.
Visualized Workflows and Pathways
To further clarify the experimental process and the biological context of MMP activity, the following diagrams are provided.
Caption: Experimental workflow for determining MMP kinetic parameters using FS-6.
Caption: Simplified signaling pathway of MMPs in the tumor microenvironment.
Conclusion
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is a highly sensitive and effective substrate for monitoring the activity of multiple matrix metalloproteinases and related enzymes like TACE.[3] Its high catalytic efficiency with key collagenases and gelatinases makes it a powerful tool in cancer biology, tissue remodeling, and drug discovery. However, its broad cross-reactivity necessitates careful experimental design and data interpretation. For researchers aiming to dissect the activity of a specific protease within a complex biological milieu, the use of this substrate in conjunction with highly selective inhibitors or immunodepletion methods is strongly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating MMP activity results from Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 assay
Comparison of MMP Activity and Protein Level Assays
The choice of an assay depends on whether the goal is to measure enzymatic activity directly or to quantify the total amount of MMP protein, which includes active, pro-form (inactive zymogens), and inhibitor-bound enzymes.[1][2] The following table compares the primary FRET-based assay with common validation methods.
| Feature | Mca-LPLGL-Dap(Dnp)-AR-NH2 Assay (FRET) | Gelatin Zymography | Western Blot | ELISA |
| Principle | Cleavage of a quenched fluorogenic peptide substrate releases a fluorescent signal.[3][4] | MMPs digest a gelatin substrate within a polyacrylamide gel, creating clear bands upon staining.[1][5] | Antibodies detect total MMP protein (pro, active, and complexed forms) separated by size.[6][7] | An antibody-based assay to quantify total MMP protein concentration.[8][9] |
| Measurement | Enzymatic Activity | Enzymatic Activity | Total Protein Level | Total Protein Level |
| Output | Quantitative (kinetic rate) | Semi-quantitative (band intensity) | Semi-quantitative (band intensity) | Quantitative (concentration) |
| Sensitivity | High (picomolar range)[4] | High | Moderate to High | Very High (pg/mL to ng/mL range)[9][10] |
| Specificity | Can be broad for different MMPs; depends on substrate sequence.[4] | Differentiates MMP-2 and MMP-9 based on molecular weight.[11] | High (antibody-dependent) | High (antibody-dependent) |
| Throughput | High (microplate-based) | Low to Medium | Low to Medium | High (microplate-based) |
| Advantages | Real-time, continuous monitoring of activity.[2] | Distinguishes between pro- and active forms of gelatinases.[12] | High specificity; can detect different forms of the protein.[13] | Highly sensitive and quantitative for protein levels.[14] |
| Disadvantages | May not distinguish between different MMPs; potential for compound interference.[2] | Not suitable for all MMPs; semi-quantitative.[11] | Does not measure enzyme activity; can be complex and time-consuming.[15] | Does not measure enzyme activity; may not distinguish between active and inactive forms.[16] |
Experimental Workflows and Signaling
The following diagrams illustrate the workflows for the FRET assay and common validation methods.
Caption: Workflow for the Mca-based FRET assay.
Caption: Workflow for Gelatin Zymography.
Caption: Workflow for Western Blotting.
Detailed Experimental Protocols
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 FRET Assay Protocol
This protocol outlines the measurement of MMP activity using a quenched fluorogenic peptide substrate.[4]
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij 35, pH 7.5.[7]
-
Substrate Stock: Dissolve the Mca-KPLGL-Dap(Dnp)-AR-NH2 substrate in DMSO to a concentration of 1-10 mM. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the final desired concentration (typically 1-10 µM).
-
-
Assay Procedure :
-
Pipette 50 µL of your sample (e.g., purified enzyme, cell culture supernatant, tissue homogenate) into the wells of a black 96-well microplate.
-
Include appropriate controls: a buffer blank, a positive control (active MMP enzyme), and an inhibitor control (e.g., EDTA).
-
Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition :
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Use an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.[17]
-
-
Data Analysis :
-
For each sample, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Compare the V₀ of your samples to a standard curve of active enzyme to quantify MMP activity.
-
Gelatin Zymography Protocol
This method is particularly useful for detecting the activity of gelatinases like MMP-2 and MMP-9.[5][12]
-
Gel Preparation :
-
Prepare a 7.5-10% polyacrylamide gel containing 0.1% (1 mg/mL) gelatin.[18]
-
Pour the separating gel and allow it to polymerize. Pour the stacking gel on top.
-
-
Sample Preparation and Electrophoresis :
-
Enzyme Renaturation and Development :
-
After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow enzymes to renature.[5]
-
Rinse the gel briefly in incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5).[18]
-
Replace with fresh incubation buffer and incubate the gel at 37°C for 18-48 hours.[18]
-
-
Staining and Analysis :
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.[18]
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.[18]
-
The clear bands, representing areas of gelatin degradation, indicate MMP activity. The molecular weight can be estimated using protein standards.
-
Western Blot Protocol for MMPs
This protocol allows for the detection and semi-quantification of total MMP protein.[6][7]
-
Sample Preparation and SDS-PAGE :
-
Lyse cells or concentrate conditioned media. Determine the total protein concentration.
-
Load 10-25 µg of total protein per lane onto a polyacrylamide gel.[6]
-
Run the gel to separate proteins by size.
-
-
Protein Transfer :
-
Immunodetection :
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[6]
-
Incubate the membrane with a primary antibody specific to the MMP of interest overnight at 4°C.[6]
-
Wash the membrane three times with TBST.[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.[6]
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the intensity of the bands, which corresponds to the amount of MMP protein.
-
Conclusion
Validating results from the this compound assay is essential for producing reliable data. While the FRET assay provides excellent real-time kinetic information on MMP activity, orthogonal methods are necessary to confirm these findings. Zymography offers a valuable, activity-based validation method, especially for MMP-2 and MMP-9, by providing information on the activation state of the enzyme. Western blotting and ELISA, on the other hand, provide specific quantification of total protein levels, which can be correlated with activity measurements. The choice of validation method will depend on the specific research question, the MMPs of interest, and the available resources. By combining the strengths of these different assays, researchers can build a comprehensive and robust understanding of MMP activity in their experimental systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]
- 7. MMP assay and Western blot analysis [bio-protocol.org]
- 8. raybiotech.com [raybiotech.com]
- 9. biocompare.com [biocompare.com]
- 10. Human MMP8 ELISA Kit (EHMMP8) - Invitrogen [thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. QuickZyme Human MMP-9 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Metalloproteinase Protein and Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 18. med.upenn.edu [med.upenn.edu]
Comparative Analysis of FS-6 and FS-1 Substrates for Collagenase Activity
A detailed comparison of the specificity constants of two putative collagenase substrates, designated FS-6 and FS-1, could not be compiled as these identifiers do not correspond to commercially available or academically documented substrates for which public data is available.
Extensive searches of scientific literature and commercial life science product databases did not yield specific information or experimental data for fluorescent substrates or inhibitors with the designations "FS-6" and "FS-1" in the context of collagenase specificity. The term "specificity constant" (kcat/Km) is a critical measure of enzyme efficiency, and such data is typically published in peer-reviewed journals or provided in technical data sheets by manufacturers. The absence of such information for "FS-6" and "FS-1" prevents a direct, data-driven comparison.
While the requested comparison cannot be provided, this guide will offer a general overview of the methodologies used to determine collagenase specificity constants and the principles of fluorescent substrate design. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of how such comparisons are made.
General Principles of Collagenase Substrate Specificity
Collagenases are a class of matrix metalloproteinases (MMPs) that are unique in their ability to cleave the triple-helical structure of native collagen. The specificity of a collagenase for a particular substrate is a crucial aspect of its biological function and a key parameter in the development of therapeutic inhibitors.
The specificity constant (kcat/Km) is determined by measuring the kinetic parameters of the enzyme reaction:
-
kcat (the turnover number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.
-
Km (the Michaelis constant): Is the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the substrate's binding affinity for the enzyme.
A higher specificity constant indicates a more efficient enzyme, as it reflects both strong binding (low Km) and a high catalytic turnover rate (high kcat).
Experimental Protocols for Determining Specificity Constants
The determination of kcat/Km for collagenases typically involves a continuous kinetic assay using a fluorescent substrate. A generalized workflow for such an experiment is outlined below.
Experimental Workflow
Caption: Generalized workflow for determining collagenase kinetic parameters.
Detailed Methodology
-
Reagent Preparation:
-
Collagenase: A purified preparation of the collagenase of interest is diluted to a known concentration in an appropriate assay buffer. The buffer typically contains Tris-HCl and CaCl2, as calcium is essential for collagenase activity.
-
Fluorescent Substrate: A stock solution of the fluorescent substrate is prepared in a suitable solvent (e.g., DMSO). This substrate is often a synthetic peptide that mimics the collagen cleavage site and is flanked by a fluorophore and a quencher. Cleavage of the peptide by the collagenase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Assay Buffer: The buffer conditions (pH, ionic strength, cofactors) are optimized for the specific collagenase being studied.
-
-
Assay Procedure:
-
A series of substrate dilutions are prepared from the stock solution and pipetted into the wells of a microplate.
-
The enzymatic reaction is initiated by adding the collagenase solution to each well.
-
The plate is immediately placed in a fluorescence microplate reader, and the increase in fluorescence intensity is measured over time at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The initial reaction velocity (V0) is determined for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
The V0 values are then plotted against the corresponding substrate concentrations.
-
The resulting data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
The kcat is calculated by dividing Vmax by the enzyme concentration used in the assay.
-
Finally, the specificity constant is calculated as the ratio of kcat to Km.
-
Visualization of a Generic FRET-Based Substrate Cleavage
Fluorescent Resonance Energy Transfer (FRET) is a common principle for designing collagenase substrates. The following diagram illustrates this mechanism.
Caption: Mechanism of a FRET-based fluorescent collagenase substrate.
A Comparative Guide to the Fluorogenic Substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 for Measuring ADAM10 and ADAM17/TACE Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, for assaying the activity of two key sheddases, ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). We present a detailed analysis of its performance with supporting experimental data, comparisons to alternative substrates, and standardized protocols for its use.
Principle of FRET-Based Activity Assay
The activity of ADAM10 and ADAM17 can be conveniently measured using a fluorescence resonance energy transfer (FRET) peptide substrate. This substrate, this compound, incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore suppresses its fluorescence. Upon enzymatic cleavage of the peptide backbone by ADAM10 or ADAM17, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This increase is directly proportional to the enzyme's activity.
A Comparative Guide to the Fluorogenic MMP Substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the widely used fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, commonly known as FS-6.[1][2] It is designed for the real-time quantification of Matrix Metalloproteinase (MMP) enzymatic activity.[1] This document offers an objective comparison of FS-6 with its precursor and other commercially available alternatives, supported by experimental data, to aid researchers in selecting the most appropriate substrate for their specific applications.
Principle of Detection: Fluorescence Resonance Energy Transfer (FRET)
FS-6 is a FRET-based substrate. The peptide sequence incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dap(Dnp)). In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide bond between the Glycine and Leucine residues by an active MMP, the Mca group is separated from the Dnp quencher. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity, which is directly proportional to the enzyme's activity. The excitation and emission wavelengths for the Mca fluorophore are approximately 325 nm and 393-420 nm, respectively.[1][3][4]
Performance Comparison of MMP Substrates
The catalytic efficiency of an enzyme for a given substrate is best represented by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient and specific substrate.
This compound (FS-6) vs. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1)
FS-6 is an elongated version of the earlier substrate, FS-1, with an additional lysine residue at the N-terminus. This modification has been shown to significantly improve the substrate's kinetic properties for several MMPs.[1]
| Enzyme | FS-6 kcat/Km (M⁻¹s⁻¹) | FS-1 kcat/Km (M⁻¹s⁻¹) | Fold Increase for FS-6 |
| MMP-1 (Collagenase-1) | 2.1 x 10⁵ | 2.4 x 10⁴ | 8.8 |
| MMP-8 (Collagenase-2) | 1.3 x 10⁶ | 6.0 x 10⁵ | 2.2 |
| MMP-13 (Collagenase-3) | 2.8 x 10⁶ | 3.2 x 10⁵ | 8.8 |
| MMP-14 (MT1-MMP) | 1.1 x 10⁶ | 3.8 x 10⁵ | 2.9 |
| MMP-2 (Gelatinase-A) | 6.3 x 10⁵ | 6.3 x 10⁵ | 1.0 |
| MMP-9 (Gelatinase-B) | 3.6 x 10⁵ | 3.6 x 10⁵ | 1.0 |
| MMP-7 (Matrilysin) | 1.7 x 10⁵ | 1.7 x 10⁵ | 1.0 |
Data sourced from Neumann U, et al. Anal Biochem. 2004.[5]
As the data indicates, FS-6 demonstrates a 2- to 9-fold increase in the specificity constant for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) compared to FS-1, while maintaining high activity for gelatinases and matrilysin.[5]
Alternative Fluorogenic MMP Substrates
Several other FRET-based substrates are commercially available, often utilizing different fluorophore-quencher pairs. A popular alternative is the 5-FAM (fluorophore) and QXL™ 520 (quencher) pair, which offers the advantage of longer excitation and emission wavelengths (Ex/Em = ~490 nm/~520 nm), potentially reducing interference from autofluorescence in biological samples.
| Substrate Type | Fluorophore/Quencher | Key Features |
| FS-6 | Mca/Dnp | High specificity for collagenases and MT1-MMP.[5] |
| SensoLyte® 520 Series | 5-FAM/QXL™ 520 | Longer wavelengths, potentially higher sensitivity.[6][7][8] |
| Triple-Helical Peptides (THPs) | Mca/Dnp or other pairs | Mimic native collagen structure, offering high specificity for collagenolytic MMPs.[9][10] |
Direct, comprehensive comparative kinetic data across a wide range of MMPs for these different substrate classes is limited in the literature. However, manufacturers of kits like the SensoLyte® 520 series report high sensitivity, with detection limits in the low nanogram per milliliter range for specific MMPs.[6]
Experimental Protocols
Below are detailed methodologies for performing MMP activity assays using FS-6 and a representative alternative, the SensoLyte® 520 Assay Kit.
Protocol for MMP Activity Assay using this compound (FS-6)
This protocol is a generalized procedure based on common practices. Optimization may be required for specific experimental conditions.
Materials:
-
This compound (FS-6)
-
Recombinant active MMP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Inhibitor control (e.g., EDTA, 1,10-Phenanthroline)
-
96-well black microplate
-
Fluorometric microplate reader with Ex/Em filters for ~325 nm/~395 nm
Procedure:
-
Prepare Reagents:
-
Dissolve FS-6 in DMSO to prepare a stock solution (e.g., 1-10 mM).
-
Dilute the FS-6 stock solution in Assay Buffer to the desired final concentration (typically 1-10 µM).
-
Dilute the active MMP enzyme in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 20 µL of the diluted active MMP enzyme to the sample wells.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.
-
Add 20 µL of Assay Buffer to the blank (no enzyme) wells.
-
-
Initiate Reaction:
-
Add 30 µL of the diluted FS-6 substrate solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in the fluorometric reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be calculated based on a standard curve of the free Mca fluorophore.
-
Protocol for SensoLyte® 520 Generic MMP Assay Kit
This protocol is a summary of a typical manufacturer's instructions. Refer to the specific kit manual for detailed procedures.
Materials (provided in a typical kit):
-
5-FAM/QXL™ 520 FRET peptide substrate
-
Assay Buffer
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
Stop Solution
-
Fluorescence standard
Procedure:
-
Sample Preparation and Pro-MMP Activation:
-
For biological samples, follow the kit's instructions for preparation (e.g., centrifugation, homogenization).
-
To activate pro-MMPs, incubate the sample or purified pro-enzyme with APMA (typically 1 mM final concentration) at 37°C for the time specified in the manual.
-
-
Assay Setup:
-
Add 50 µL of the activated enzyme or biological sample to the wells of a 96-well black microplate.
-
-
Initiate Reaction:
-
Dilute the FRET substrate in Assay Buffer according to the kit's instructions.
-
Add 50 µL of the diluted substrate solution to all wells.
-
-
Measurement:
-
Measure fluorescence intensity immediately for a kinetic reading (Ex/Em = ~490 nm/~520 nm) at 37°C.
-
Alternatively, for an endpoint reading, incubate the plate at 37°C for a specified time, then add 50 µL of Stop Solution and measure the fluorescence.
-
-
Data Analysis:
-
Use the provided fluorescence standard to generate a standard curve and calculate the MMP activity in the samples.
-
Visualizing Experimental Workflows
Conclusion
This compound (FS-6) is a highly effective and versatile fluorogenic substrate for the measurement of MMP activity. Its enhanced specificity for collagenases and MT1-MMP compared to its predecessor, FS-1, makes it a valuable tool for studying the roles of these specific enzymes in various physiological and pathological processes. When selecting a substrate, researchers should consider the specific MMPs of interest, the potential for sample autofluorescence, and the required sensitivity of the assay. For broad-spectrum MMP detection with high specificity for collagenases, FS-6 is an excellent choice. For assays requiring longer wavelengths to minimize background fluorescence, alternatives such as the SensoLyte® 520 series may be more suitable. The provided protocols and workflows offer a solid foundation for the successful implementation of MMP activity assays in a research setting.
References
- 1. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mca-PLGL-Dpa-AR-NH2 | TargetMol [targetmol.com]
- 3. SensoLyte® 520 MMP Substrate Sampler Kit Fluorimetric - 1 kit [anaspec.com]
- 4. caymanchem.com [caymanchem.com]
- 5. SensoLyte® 520 Generic MMP Activity Kit Fluorimetric - 1 kit [anaspec.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SensoLyte® 520 MMP-1 Assay Kit Fluorimetric - 1 kit [eurogentec.com]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 10. AS-71158 | SensoLyte® 520 Generic MMP Activity Kit Fluorimetric Clinisciences [clinisciences.com]
A Head-to-Head Comparison of Dabcyl/Edans and Mca/Dnp FRET Pairs for Protease Assays
For researchers, scientists, and drug development professionals navigating the landscape of protease activity detection, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is a critical decision. Among the most established and widely utilized pairs are Dabcyl/Edans and Mca/Dnp. This guide provides an objective, data-driven comparison to inform the selection of the optimal FRET pair for your specific protease assay needs.
At the heart of these assays lies the principle of FRET, a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule (quencher). When in close proximity, the donor's fluorescence is quenched. Proteolytic cleavage of the peptide substrate separating the donor and quencher leads to an increase in fluorescence, providing a direct measure of enzyme activity. The choice between Dabcyl/Edans and Mca/Dnp hinges on several key performance parameters.
Quantitative Performance Metrics
The following table summarizes the key quantitative data for the Dabcyl/Edans and Mca/Dnp FRET pairs, offering a clear comparison of their performance characteristics.
| Parameter | Dabcyl/Edans | Mca/Dnp |
| Donor Fluorophore | Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | Mca ((7-methoxycoumarin-4-yl)acetyl) |
| Acceptor Quencher | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | Dnp (N-2,4-dinitrophenyl) |
| Excitation Wavelength (λex) | ~335-341 nm[1][2] | ~322-325 nm[3][4] |
| Emission Wavelength (λem) | ~471-496 nm[1][5][6] | ~381-392 nm[3][4] |
| Dabcyl Absorption Max (λabs) | ~453-472 nm[1][7][8] | - |
| Dnp Absorption Max (λabs) | - | ~363 nm (with a shoulder at 410 nm)[9] |
| Förster Distance (R₀) | 33–41 Å[1] | 28–32 Å[1] |
| Fluorescence Enhancement upon Cleavage | Up to 40-fold[1] | Up to 25-fold[1] |
| Quenching Efficiency | >95%[1] | Efficient quenching[9] |
FRET Mechanism and Protease Assay Workflow
The underlying principle for both FRET pairs is the distance-dependent transfer of energy from an excited donor fluorophore to a quencher molecule. Proteolytic cleavage of the substrate physically separates the pair, disrupting FRET and restoring the donor's fluorescence.
The general workflow for a protease assay using either FRET pair follows a straightforward series of steps, making it amenable to high-throughput screening applications.
Detailed Experimental Protocol
This section provides a generalized protocol for a continuous fluorometric protease assay. Specific concentrations and incubation times will need to be optimized for the particular enzyme and substrate being investigated.
Materials:
-
Purified protease
-
FRET-labeled peptide substrate (Dabcyl/Edans or Mca/Dnp)
-
Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the protease, may contain salts like NaCl and CaCl₂)
-
Microplate reader with fluorescence detection capabilities
-
Black, flat-bottom 96- or 384-well microplates
-
Inhibitor compounds (for screening applications)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent such as DMSO.
-
Dilute the protease to the desired concentration in assay buffer. Keep the enzyme on ice.
-
Prepare the assay buffer and allow it to reach the optimal reaction temperature.
-
-
Assay Setup:
-
In a microplate, add the assay buffer to each well.
-
Add the FRET peptide substrate to each well to achieve the final desired concentration (typically in the low micromolar range).
-
For inhibitor screening, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted protease to each well.
-
Immediately place the microplate into a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use the appropriate excitation and emission wavelengths for the chosen FRET pair (see table above).
-
-
Data Analysis:
-
For each sample, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For inhibitor screening, calculate the percentage of inhibition for each compound compared to the positive control.
-
Performance Comparison and Recommendations
Dabcyl/Edans:
The Dabcyl/Edans pair is often considered a gold standard for sensitive endoprotease detection[1]. Its key advantages include a high quenching efficiency of over 95% and a significant fluorescence enhancement of up to 40-fold upon substrate cleavage[1]. The broader absorption spectrum of Dabcyl (400–500 nm) allows for efficient quenching of Edans[1]. The relatively long Förster distance (33–41 Å) provides flexibility in peptide substrate design[1]. However, a notable drawback is its excitation in the UV range, which can lead to higher background fluorescence from biological samples and test compounds[10].
Mca/Dnp:
The Mca/Dnp pair is another widely used FRET system, particularly for metalloprotease assays[1]. While its fluorescence enhancement is lower than that of Dabcyl/Edans (up to 25-fold), it remains a reliable choice for many applications[1]. The spectral properties of Mca and Dnp allow for efficient FRET[9]. A potential limitation of Mca/Dnp substrates can be their poorer solubility characteristics[11]. Furthermore, like Dabcyl/Edans, its fluorescence emission occurs in a spectral region that can be prone to interference from biological molecules and library compounds in high-throughput screening settings[11].
The choice between the Dabcyl/Edans and Mca/Dnp FRET pairs for protease assays is application-dependent. For assays requiring high sensitivity and a large dynamic range, the Dabcyl/Edans pair is often the superior choice due to its greater fluorescence enhancement upon cleavage[1]. However, researchers must be mindful of potential background interference due to its UV excitation wavelength.
The Mca/Dnp pair, while offering a lower signal enhancement, is a robust and effective option, especially in well-characterized systems like metalloprotease assays[1]. For high-throughput screening, where compound autofluorescence can be a significant issue, it is crucial to carefully evaluate the spectral properties of the test library in relation to both FRET pairs. Newer, red-shifted FRET pairs may offer advantages in such scenarios by minimizing background fluorescence[11].
Ultimately, empirical testing with the specific protease and assay conditions is recommended to determine the optimal FRET pair for achieving reliable and reproducible results.
References
- 1. lifetein.com [lifetein.com]
- 2. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mca-YVADAPK(Dnp)-OH | AAT Bioquest [aatbio.com]
- 4. bachem.com [bachem.com]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of an imaging platform during the development of a FRET protease assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2: A Guide for Laboratory Professionals
Core Principles for Disposal
The primary approach to disposing of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 should be risk-based, considering the chemical properties of the compound and the potential hazards of any solvents or reagents it may be mixed with. Although a specific hazard classification for this peptide is not widely published, it is prudent to handle it as a potentially hazardous chemical until proven otherwise.
Key Disposal Steps:
-
Consult Institutional and Local Regulations: Before initiating any disposal procedures, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations regarding chemical waste. These guidelines will supersede any general recommendations.
-
Waste Identification and Segregation:
-
Unused/Expired Pure Compound: If you have the pure, solid form of the peptide, it should be treated as chemical waste. Do not dispose of it in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as solid chemical waste.
-
Solutions: Solutions containing the peptide must be collected in a designated, properly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., glass for organic solvents, polyethylene for aqueous solutions). Never pour solutions containing this peptide down the drain.
-
-
Waste Collection and Storage:
-
Use a clearly labeled waste container. The label should include the full chemical name: "this compound," the concentration (if in solution), the solvent, and the appropriate hazard warnings (e.g., "Caution: Chemical Waste").
-
Store the waste container in a designated, well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel.
-
-
Personal Protective Equipment (PPE): When handling the pure compound or its waste, always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Experimental Context: Fluorescence Resonance Energy Transfer (FRET)
This compound is a substrate used in Fluorescence Resonance Energy Transfer (FRET) assays to measure the activity of enzymes like matrix metalloproteinases (MMPs).[1][2][3][4] In its intact form, the fluorescence of the Mca (7-methoxycoumarin-4-acetyl) group is quenched by the Dnp (2,4-dinitrophenyl) group.[5] Enzymatic cleavage of the peptide at a specific bond separates the fluorophore from the quencher, leading to an increase in fluorescence that can be measured to determine enzyme activity.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
Quantitative Data Summary
Due to the lack of a specific, publicly available Safety Data Sheet for this compound, quantitative disposal limits (e.g., concentration thresholds for drain disposal) cannot be provided. The conservative and recommended approach is to treat all concentrations of this peptide in solution as chemical waste.
Table 1: Waste Categorization and Disposal Method
| Waste Type | Description | Recommended Disposal Method |
| Solid Waste | Unused or expired pure peptide, contaminated gloves, pipette tips, bench paper. | Collect in a designated, labeled solid chemical waste container. |
| Liquid Waste | Solutions containing the peptide, regardless of concentration or solvent. | Collect in a designated, labeled liquid chemical waste container. |
| Sharps Waste | Needles or other sharps contaminated with the peptide. | Dispose of in an approved sharps container. |
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
